Product packaging for Flutamide-d7(Cat. No.:)

Flutamide-d7

Cat. No.: B1366546
M. Wt: 283.25 g/mol
InChI Key: MKXKFYHWDHIYRV-NWOXSKRJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flutamide-d7 is intended for use as an internal standard for the quantification of flutamide by GC- or LC-MS. Flutamide is an androgen receptor antagonist (Kis = 1.3 and 7.5 µM for the cytosolic rat ventral prostate and anterior pituitary receptors, respectively) and prodrug form of 2-hydroxy flutamide. Flutamide is converted to 2-hydroxy flutamide by the cytochrome P450 (CYP) isoform CYP1A2 in human liver microsomes. It is cytotoxic to PC3 and LNCaP prostate cancer cells with IC50 values of 98.8 and 81.8 µM, respectively. Flutamide (50 mg/kg per day) reduces tumor growth in a PC-82 mouse xenograft model. Formulations containing flutamide have been used in the treatment of prostate cancer.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3N2O3 B1366546 Flutamide-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flutamide-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Flutamide-d7 is the deuterated analog of Flutamide, a nonsteroidal antiandrogen medication primarily utilized in the treatment of prostate cancer.[1] This stable isotope-labeled version serves as an invaluable tool in analytical and pharmacokinetic research, particularly as an internal standard for the precise quantification of Flutamide in biological samples using mass spectrometry and liquid chromatography.[2] The incorporation of deuterium atoms enhances its utility in metabolic studies and therapeutic drug monitoring.[2][3]

Chemical Structure and Properties

This compound is structurally similar to Flutamide, with the key difference being the substitution of seven hydrogen atoms with deuterium. Its chemical identity is well-defined by its IUPAC name, 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d4, and its CAS number, 223134-72-3.[4]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name 2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide[5]
Synonyms Niftolide-d7, SCH 13521-d7[3][4]
CAS Number 223134-72-3[4]
Molecular Formula C₁₁H₄D₇F₃N₂O₃[4][6]
Molecular Weight 283.25 g/mol [5][6]
Purity ≥99% deuterated forms (d₁-d₇)[4]
Solubility Soluble in Methanol[4]
Storage -20°C[4]
Stability ≥ 4 years[4]

Mechanism of Action

Flutamide, and by extension this compound, functions as a competitive antagonist of the androgen receptor (AR). Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the growth and proliferation of prostate cells, including cancerous ones.[7] Flutamide and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing androgens from binding and subsequently inhibiting the receptor's translocation to the nucleus and its modulation of gene expression that promotes cell growth.[7][8]

Flutamide itself is considered a prodrug, as it is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to the more active 2-hydroxyflutamide.[4][8]

Below is a diagram illustrating the signaling pathway of androgen action and its inhibition by Flutamide.

Androgen Receptor Signaling Pathway and Inhibition by Flutamide cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion DHT Dihydrotestosterone (DHT) Testosterone_cyto->DHT 5α-reductase DHT_AR DHT-AR Complex DHT->DHT_AR Binding AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->DHT_AR Dissociation DHT_AR_nuc DHT-AR Complex DHT_AR->DHT_AR_nuc Translocation Flutamide Flutamide Flutamide->AR Competitive Inhibition Hydroxyflutamide 2-Hydroxyflutamide Flutamide->Hydroxyflutamide Metabolism (CYP1A2/CYP3A4) Hydroxyflutamide->AR Competitive Inhibition ARE Androgen Response Element (ARE) DHT_AR_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation

Androgen Receptor Signaling and Flutamide Inhibition

Quantitative Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.3[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 3[5]
Exact Mass 283.11611392 Da[5]
Monoisotopic Mass 283.11611392 Da[5]
Topological Polar Surface Area 74.9 Ų[5]
Heavy Atom Count 21[5]

Experimental Protocols

Synthesis of Flutamide

A general method for the synthesis of Flutamide involves the N-acylation of 3-(trifluoromethyl)-4-nitroaniline. This procedure can be adapted for microscale synthesis in an introductory organic chemistry laboratory setting.[9]

General Protocol:

  • Dissolve 3-(trifluoromethyl)-4-nitroaniline in a suitable solvent.

  • Add isobutyryl chloride dropwise to the solution.

  • The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the acid chloride.

  • The resulting product, Flutamide, can be purified by recrystallization.

  • The product can be characterized using spectroscopic methods such as Infrared (IR) spectroscopy to observe functional group transformations and ¹H NMR to analyze the aromatic proton coupling and shielding/deshielding effects.[9]

Quantification of Flutamide in Biological Samples using LC-MS with this compound as an Internal Standard

This compound is commonly used as an internal standard for the accurate quantification of Flutamide in biological matrices like plasma or urine.[2]

General Workflow:

  • Sample Preparation:

    • Spike a known concentration of this compound into the biological sample.

    • Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into a liquid chromatography-mass spectrometry system.

    • Separate Flutamide and this compound from other matrix components using a suitable C18 column and a gradient elution with a mobile phase consisting of, for example, water with formic acid and acetonitrile.

    • Detect and quantify the parent and deuterated compounds using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of Flutamide to this compound.

    • Generate a calibration curve using standards with known concentrations of Flutamide and a constant concentration of this compound.

    • Determine the concentration of Flutamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates a typical workflow for the quantification of Flutamide using this compound.

Workflow for Quantification of Flutamide using this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS PeakRatio Calculate Peak Area Ratio LCMS->PeakRatio CalCurve Generate Calibration Curve PeakRatio->CalCurve Quantify Quantify Flutamide CalCurve->Quantify

Quantification Workflow using this compound Internal Standard

Biological Activities and Applications

Flutamide is cytotoxic to prostate cancer cells, with reported IC₅₀ values of 98.8 µM and 81.8 µM for PC3 and LNCaP cells, respectively.[4] In vivo studies have shown that Flutamide can reduce tumor growth in mouse xenograft models.[4] Formulations containing Flutamide have been used in the treatment of prostate cancer.[4]

The deuteration in this compound can potentially affect its pharmacokinetic and metabolic profiles, a phenomenon that has garnered attention in drug development.[3] While primarily used as an internal standard, the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is an active area of research.[3]

References

Flutamide-d7: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key data and experimental protocols associated with the Certificate of Analysis (CoA) for Flutamide-d7. This deuterated analog of Flutamide serves as a critical internal standard for its quantification in various biological matrices. Understanding the purity, identity, and stability of this standard is paramount for accurate and reproducible research in drug development and metabolism studies.

Quantitative Data Summary

The following tables summarize the essential quantitative data for this compound, compiled from various suppliers and databases. This information is fundamental to verifying the quality and suitability of the material for experimental use.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 223134-72-3[1][2][3]
Molecular Formula C₁₁H₄D₇F₃N₂O₃[1][2][4]
Molecular Weight 283.25 g/mol [4][5][6]
Exact Mass 283.116 Da[5][6]
Purity (Deuterated Forms) ≥99% (d₁-d₇)[1]
Appearance Solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Table 2: Solubility
SolventSolubility
Methanol Soluble[1]

Experimental Protocols

Detailed experimental protocols are crucial for understanding how the data on the Certificate of Analysis was generated. While specific protocols for this compound are often proprietary, the following sections describe the general methodologies employed for the analysis of Flutamide and its deuterated analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying any impurities. A typical reversed-phase HPLC method for Flutamide analysis is outlined below.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Luna-C18.[7]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of phosphate buffer and acetonitrile.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 240 nm.[7]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol, and then diluted to an appropriate concentration for analysis.[7]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment. This is critical for its use as an internal standard.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis Mode: The analysis can be performed in either positive or negative ion mode.

  • Data Acquisition: Full scan mass spectra are acquired to confirm the molecular ion of this compound.

  • Isotopic Enrichment Analysis: The relative intensities of the mass peaks corresponding to the different deuterated forms (d₀ to d₇) are measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Chloroform-d.

  • ¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

  • ¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with deuterium, providing further structural confirmation.

Visualizations

The following diagrams illustrate key aspects of this compound and its analysis.

Flutamide_d7_Relationship Flutamide Flutamide C₁₁H₁₁F₃N₂O₃ Deuteration Isotopic Labeling Flutamide->Deuteration Substitution of 7 Protons with Deuterium Flutamide_d7 This compound C₁₁H₄D₇F₃N₂O₃ Deuteration->Flutamide_d7

Caption: Relationship between Flutamide and this compound.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certification A Sample Receipt B Sample Preparation A->B C HPLC (Purity) B->C D Mass Spectrometry (Identity & Isotopic Enrichment) B->D E NMR (Structure) B->E F Other Tests (e.g., Residual Solvents) B->F G Data Analysis C->G D->G E->G F->G H Quality Assurance Review G->H I Certificate of Analysis Generation H->I

Caption: Quality Control Workflow for this compound.

References

Commercial Suppliers and Technical Guide for Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of commercial suppliers of Flutamide-d7, its technical specifications, and detailed experimental protocols for its use in a research setting. The guide is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for the quantitative analysis of flutamide.

Introduction to this compound

This compound is a deuterated analog of flutamide, a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] Flutamide functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the growth of androgen-dependent prostate cancer cells.[2][3] this compound, with a deuterium enrichment of ≥99%, serves as an ideal internal standard for bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of flutamide in biological matrices.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[5]

Commercial Suppliers of this compound

Several commercial suppliers offer this compound for research purposes. The following table summarizes the key technical data and ordering information from prominent vendors.

SupplierCAS NumberMolecular FormulaFormula Weight ( g/mol )Purity/Isotopic EnrichmentPhysical FormatStorageStability
Cayman Chemical 223134-72-3[4]C₁₁H₄D₇F₃N₂O₃[4]283.3[4]≥99% deuterated forms (d₁-d₇)[4]Solid[4]-20°C[4]≥ 4 years[4]
MedChemExpress 223134-72-3[6]C₁₁H₄D₇F₃N₂O₃[6]283.25[6]Not specifiedNot specifiedRefer to Certificate of Analysis[6]Not specified
Santa Cruz Biotechnology 223143-72-3[7]C₁₁H₄D₇F₃N₂O₃[7]283.25[7]Not specifiedNot specifiedNot specifiedNot specified
Axios Research 223134-72-3[8]C₁₁H₄D₇F₃N₂O₃[8]283.26[8]Not specifiedNot specifiedNot specifiedNot specified
Veeprho 223134-72-3Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: While the CAS number 223134-72-3 is more commonly cited, some suppliers may list this compound under the CAS number 223143-72-3.

Experimental Protocols

The following is a representative, detailed methodology for the quantitative analysis of flutamide in rat plasma using this compound as an internal standard by LC-MS/MS. This protocol is a composite based on established bioanalytical methods for flutamide and similar small molecules.[1][9][10]

Preparation of Stock and Working Solutions
  • Flutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of flutamide reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Flutamide Working Solutions: Prepare a series of working solutions for calibration standards by serially diluting the flutamide stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare calibration standards in blank rat plasma at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL by spiking the appropriate flutamide working solution into the blank plasma (e.g., add 10 µL of a 100 ng/mL working solution to 990 µL of blank plasma to get a 1 ng/mL standard).

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards, but from a separately prepared flutamide stock solution.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate flutamide from endogenous plasma components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI in negative ion mode.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flutamide: Precursor ion (Q1) m/z 275.1 → Product ion (Q3) [To be optimized, but a potential fragment could be based on the loss of the propanamide group].

    • This compound: Precursor ion (Q1) m/z 282.1 → Product ion (Q3) [To be optimized, corresponding to the same fragmentation as flutamide].

Data Analysis and Quantification
  • Integrate the peak areas for both flutamide and this compound for each sample.

  • Calculate the peak area ratio of flutamide to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of flutamide in the unknown and QC samples from the calibration curve.

Signaling Pathways and Mechanisms of Action

Flutamide exerts its therapeutic and toxic effects through interactions with multiple cellular signaling pathways. The following diagrams illustrate these key pathways.

Caption: Flutamide competitively inhibits the androgen receptor signaling pathway.

Flutamide acts as a competitive antagonist at the androgen receptor (AR).[2] Normally, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cell growth and survival.[2] Flutamide blocks this pathway by binding to the AR and preventing androgens from binding, thereby inhibiting the downstream signaling cascade.[3]

Flutamide_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flutamide Flutamide AhR Aryl Hydrocarbon Receptor (AhR) Flutamide->AhR Binds & Activates ARNT ARNT AhR->ARNT Heterodimerization XRE Xenobiotic Response Element (XRE) AhR->XRE Translocation & Binding GeneTranscription Gene Transcription (CYP1A1, CYP1A2, TGF-β1) XRE->GeneTranscription Activation

Caption: Flutamide activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Flutamide has been identified as a ligand for the aryl hydrocarbon receptor (AhR).[11][12] Upon binding to the cytosolic AhR, flutamide induces a conformational change that allows the AhR to translocate to the nucleus and form a heterodimer with the ARNT protein. This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating the expression of metabolic enzymes like CYP1A1 and CYP1A2, and signaling molecules such as TGF-β1.[11] This activation of AhR signaling is thought to contribute to some of the hepatotoxic effects of flutamide.[12]

Flutamide_Nrf2_Pathway Flutamide Flutamide OxidativeStress Oxidative Stress (ROS Production) Flutamide->OxidativeStress Induces Nrf2 Nrf2 Flutamide->Nrf2 Inhibits (high dose) OxidativeStress->Nrf2 Activates (low dose) Inhibits (high dose) HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Upregulates MitochondrialDysfunction Mitochondrial Dysfunction Nrf2->MitochondrialDysfunction Inhibition leads to HO1->OxidativeStress Reduces CellDeath Hepatic Cell Death MitochondrialDysfunction->CellDeath

Caption: Flutamide perturbs the Nrf2/HO-1 antioxidant pathway.

Flutamide-induced hepatotoxicity is associated with oxidative stress and mitochondrial dysfunction.[13] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. At low concentrations, flutamide may induce a protective response by activating Nrf2, which upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1).[13] However, at higher, clinically relevant concentrations, flutamide can inhibit the Nrf2 pathway, leading to decreased HO-1 expression, increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, hepatic cell death.[13][14]

References

Technical Guide: Synthesis and Isotopic Purity of Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and isotopic purity analysis of Flutamide-d7. This compound, a deuterated analog of the nonsteroidal antiandrogen Flutamide, serves as a critical internal standard for the quantification of Flutamide in biological matrices by mass spectrometry[1]. The incorporation of seven deuterium atoms offers a distinct mass shift, enabling precise differentiation from the unlabeled drug. This guide details a robust synthetic pathway and outlines the essential analytical methodologies, including mass spectrometry and NMR spectroscopy, for the verification of its isotopic enrichment and chemical purity.

Synthesis of this compound (C₁₁H₄D₇F₃N₂O₃)

The synthesis of heptadeuterated Flutamide is achieved through a multi-step process, beginning with a deuterated isopropyl precursor and culminating in a condensation reaction with the aromatic amine core. The most commonly cited pathway involves the preparation of deuterated isobutyryl chloride, which then acylates 4-nitro-3-(trifluoromethyl)aniline[2].

Synthetic Pathway Overview

The synthesis initiates with the formation of a Grignard reagent from deuterated isopropyl bromide. This is followed by carboxylation to yield deuterated isobutyric acid, which is then converted to its acyl chloride derivative. The final step is the condensation of this acyl chloride with 4-nitro-3-(trifluoromethyl)aniline to produce this compound.

Synthesis_Pathway node_A Isopropyl-d7 Bromide node_B Grignard Reagent-d7 node_A->node_B  Mg, THF   node_C Isobutyric-d7 Acid node_B->node_C  1. CO₂  2. H₃O⁺   node_D Isobutyryl-d7 Chloride node_C->node_D  (COCl)₂ or SOCl₂   node_F This compound node_D->node_F  Pyridine or Et₃N   node_E 4-Nitro-3-(trifluoromethyl)aniline node_E->node_F  Pyridine or Et₃N  

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Isobutyric-d7 Acid

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon), add magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of isopropyl-d7 bromide in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium is consumed, cool the resulting Grignard reagent (II) in an ice bath.

  • Bubble dry carbon dioxide (CO₂) gas through the solution or pour the solution over crushed dry ice.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and acidify with dilute hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isobutyric-d7 acid (III)[2].

Step 2: Synthesis of Isobutyryl-d7 Chloride

  • In a flask equipped with a reflux condenser and a gas trap, combine the isobutyric-d7 acid (III) obtained from the previous step with an excess of oxalyl chloride or thionyl chloride.

  • A catalytic amount of N,N-dimethylformamide (DMF) may be added if using oxalyl chloride.

  • Gently heat the mixture to initiate the reaction, as evidenced by gas evolution.

  • After the reaction subsides, distill the mixture to remove excess reagent and isolate the pure isobutyryl-d7 chloride (IV)[2].

Step 3: Synthesis of this compound

  • Dissolve 4-nitro-3-(trifluoromethyl)aniline (V) in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine[3][4].

  • Cool the solution in an ice bath.

  • Slowly add the isobutyryl-d7 chloride (IV) dropwise to the cooled solution[2].

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC)[3].

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product[5][6].

Data Summary: Synthesis
StepStarting Material(s)Key ReagentsProductTypical Yield (%)
1Isopropyl-d7 BromideMg, THF, CO₂Isobutyric-d7 Acid75-85
2Isobutyric-d7 AcidOxalyl Chloride or Thionyl ChlorideIsobutyryl-d7 Chloride80-90
3Isobutyryl-d7 Chloride, 4-Nitro-3-(trifluoromethyl)anilinePyridine or TriethylamineThis compound70-80

Note: Yields are estimates based on analogous non-deuterated syntheses and may vary.

Isotopic Purity Analysis

The determination of isotopic purity is paramount to confirm the level of deuterium incorporation and to ensure the reliability of this compound as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Workflow

The synthesized this compound is subjected to a rigorous analytical workflow to confirm its identity, chemical purity, and isotopic enrichment.

Analysis_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis ms_prep Sample Prep (Dissolution) lcms LC-MS/MS Analysis (e.g., TOF-MS) ms_prep->lcms eic Extract Ion Chromatograms (m/z for d0 to d7) lcms->eic integrate Peak Integration eic->integrate calc Calculate Isotopic Purity (%) integrate->calc nmr_prep Sample Prep (Dissolution in Deuterated Solvent) nmr_acq Acquire Spectra (¹H NMR, ²H NMR, ¹³C NMR) nmr_prep->nmr_acq nmr_analysis Analyze Signal Disappearance (¹H) and Appearance (²H) nmr_acq->nmr_analysis nmr_confirm Confirm Deuteration Sites & Estimate Enrichment nmr_analysis->nmr_confirm start Synthesized this compound start->ms_prep start->nmr_prep

Caption: Workflow for isotopic purity and structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for quantifying isotopic distribution[7].

Experimental Protocol (LC-MS/MS):

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent like methanol or acetonitrile[1].

  • Chromatography: Inject the sample into a UHPLC system to separate the analyte from any potential impurities[7]. A common column is a C18 reverse-phase column.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) operating in electrospray ionization (ESI) negative or positive mode[8][9].

  • Data Analysis:

    • Acquire the full scan mass spectrum for the chromatographic peak corresponding to this compound.

    • Generate Extracted Ion Chromatograms (EICs) for the theoretical masses of each isotopic species, from d0 (unlabeled) to d7[7].

    • Integrate the peak area for each EIC.

    • Calculate the isotopic purity by expressing the peak area of the d7 species as a percentage of the sum of the areas for all isotopic species (d0 through d7).

Data Summary: Expected Mass-to-Charge Ratios

Isotopic SpeciesFormulaExact Mass (Monoisotopic)Expected m/z [M-H]⁻
Flutamide-d0C₁₁H₁₁F₃N₂O₃276.07275.06
Flutamide-d1C₁₁H₁₀DF₃N₂O₃277.08276.07
............
This compound C₁₁H₄D₇F₃N₂O₃ 283.11 282.10

Note: The molecular weight of this compound is 283.25[10]. The table shows representative monoisotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the specific sites of deuterium incorporation.

Experimental Protocol (¹H and ²H NMR):

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the isopropyl methyl and methine protons confirms successful deuteration. The aromatic proton signals should remain unchanged.

  • ²H NMR Analysis: Acquire a deuterium NMR spectrum. The presence of signals in regions corresponding to the deuterated isopropyl group provides direct evidence of deuterium incorporation.

  • ¹³C NMR Analysis: In the ¹³C NMR spectrum, carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound[11].

Data Summary: Expected ¹H NMR Signal Changes

ProtonsUnlabeled Flutamide (δ, ppm)Expected in this compound
Isopropyl -CH₃ (6H)~1.3 (doublet)Signal absent or greatly diminished
Isopropyl -CH (1H)~3.0 (septet)Signal absent or greatly diminished
Aromatic -CH (3H)~7.7 - 8.2 (multiplets)Signals present and unchanged
Amide -NH (1H)~8.5 (singlet)Signal present and unchanged

Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument.

References

Flutamide-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Flutamide-d7, a deuterated analog of the nonsteroidal antiandrogen, flutamide. This document serves as a core resource, detailing its chemical properties, mechanism of action, and application in bioanalytical methodologies.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound is summarized below.

PropertyValueCitations
CAS Number 223134-72-3[1][2][3]
Molecular Weight 283.25 g/mol [4][5]
Molecular Formula C₁₁H₄D₇F₃N₂O₃[1][4]

Mechanism of Action: Androgen Receptor Antagonism

Flutamide, the non-deuterated parent compound of this compound, is a potent antiandrogen agent primarily used in the treatment of prostate cancer.[1][4] Its mechanism of action centers on the competitive inhibition of the androgen receptor (AR).

Testosterone and its more potent metabolite, dihydrotestosterone (DHT), are crucial for the growth and survival of prostate cancer cells.[6] These androgens bind to the AR in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of genes responsible for prostate cell proliferation and survival.[1]

Flutamide and its active metabolite, 2-hydroxyflutamide, act as competitive antagonists at the androgen receptor.[2] By binding to the AR, they prevent the binding of endogenous androgens like testosterone and DHT.[7] This blockade inhibits the nuclear translocation of the AR and subsequent gene transcription, thereby impeding the growth of androgen-dependent prostate cancer cells.[1][6]

The following diagram illustrates the signaling pathway of androgen receptor activation and its inhibition by flutamide.

Flutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_complex AR-Androgen Complex AR->AR_complex Nuclear Translocation Flutamide Flutamide / 2-Hydroxyflutamide Flutamide->AR Blocks ARE Androgen Response Element (ARE) on DNA AR_complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Androgen receptor signaling and its inhibition by flutamide.

Application in Bioanalytical Methods

This compound serves as an ideal internal standard for the quantification of flutamide and its metabolites in biological matrices, such as plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled nature of this compound ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification.

Experimental Protocol: Quantification of Flutamide in Human Plasma using LC-MS/MS with this compound as Internal Standard

This section outlines a representative experimental protocol for the bioanalysis of flutamide.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 2:1, v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive depending on analyte
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Flutamide) To be optimized, e.g., m/z 277 -> [product ion]
MRM Transition (this compound) To be optimized, e.g., m/z 284 -> [product ion]
Dwell Time 100 ms
Ion Source Temperature 500°C

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of flutamide to this compound against the concentration of flutamide standards.

  • Determine the concentration of flutamide in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of flutamide using this compound.

Bioanalytical_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitation Protein Precipitation (Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Workflow for flutamide quantification using LC-MS/MS.

References

Safety Data Sheet for Flutamide-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Flutamide-d7 (CAS No. 223134-72-3), a deuterated analog of Flutamide. Given the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this document primarily relies on the extensive safety information available for the parent compound, Flutamide (CAS No. 13311-84-7). The toxicological and handling precautions for Flutamide are considered directly applicable to this compound, as deuterium labeling is not expected to significantly alter its hazardous properties.

This compound is primarily used as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Flutamide in biological samples.[1] It is a nonsteroidal antiandrogen and is considered an antineoplastic agent.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and the parent compound Flutamide are presented below for comparative reference.

PropertyThis compoundFlutamide
CAS Number 223134-72-3[4]13311-84-7
Molecular Formula C₁₁H₄D₇F₃N₂O₃[4]C₁₁H₁₁F₃N₂O₃[5]
Molecular Weight 283.3 g/mol [4]276.21 g/mol [6]
Appearance Solid[4]White powder
Solubility Soluble in Methanol[4]>41.4 µg/mL (at pH 7.4)[6]
Melting Point Not available111.5-112.5 °C[6]
LogP 3.3[5]3.35[6]
Storage Temperature -20°C[4]Room Temperature

Hazard Identification and Classification

Flutamide is classified as a hazardous substance. The following hazard information is based on the Globally Harmonized System (GHS) and is applicable to this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[7][8]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[8]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[8]
Reproductive Toxicity 1A/2H360Fd: May damage fertility. Suspected of damaging the unborn child.[7]
Carcinogenicity 2H351: Suspected of causing cancer[7]
Specific Target Organ Toxicity (Repeated Exposure) 1H372: Causes damage to organs (endocrine system, liver) through prolonged or repeated exposure.[7]
Hazardous to the Aquatic Environment, Chronic 2H411: Toxic to aquatic life with long lasting effects.[7]

Signal Word: Danger[7]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[7]

  • GHS08 (Health Hazard)[7]

  • GHS09 (Environment)[7]

Toxicological Information

The primary toxicological concerns associated with Flutamide, and by extension this compound, are hepatotoxicity and reproductive toxicity.

Toxicity EndpointValueSpeciesReference
LD50, Oral 787 mg/kgRat[8][9]
LD50, Intraperitoneal 289 mg/kgRat[8]
TDLo, Oral (Human) 310 mg/kgHuman[8]
TDLo, Subcutaneous 17.5 mg/kgRat[8]

Hepatotoxicity: Flutamide has been associated with severe liver toxicity, including cholestatic hepatitis, hepatocellular necrosis, and fatalities.[10][11] Regular monitoring of liver function is recommended during its use.[10] The mechanism is thought to involve mitochondrial toxicity.[10]

Reproductive Toxicity: Flutamide is an antiandrogen and can cause developmental toxicity.[6] It is suspected of damaging fertility and the unborn child.[7]

Experimental Protocols

Detailed experimental protocols are not typically provided in safety data sheets. However, the toxicological data presented are generally derived from standardized studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Example: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents)

A study based on this guideline was performed on Flutamide in rats.[12] The general methodology is as follows:

  • Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Animals are randomized into control and treatment groups.

  • Dosage: Flutamide is administered orally by gavage once daily for 28 days at multiple dose levels (e.g., 0, 0.25, 1, and 4 mg/kg body weight/day).[12] A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues, particularly endocrine-related organs, are preserved for microscopic examination.[12]

  • Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups.

Signaling Pathways and Workflows

Metabolic Activation of Flutamide

Flutamide is a prodrug that is metabolized to a more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2 in human liver microsomes.[4] This metabolic activation is crucial for its therapeutic effect but is also implicated in its toxicity.

G Metabolic Pathway of Flutamide Flutamide Flutamide CYP1A2 CYP1A2 (Liver Microsomes) Flutamide->CYP1A2 Metabolism Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) AndrogenReceptor Androgen Receptor Hydroxyflutamide->AndrogenReceptor Antagonism CYP1A2->Hydroxyflutamide BiologicalEffects Antiandrogenic Effects AndrogenReceptor->BiologicalEffects Inhibition of Androgen Signaling G Safe Handling Workflow for this compound Start Start Handling AssessHazards Assess Hazards: - Read SDS - Understand Risks Start->AssessHazards PPE Don Personal Protective Equipment: - Nitrile Gloves - Safety Glasses - Lab Coat AssessHazards->PPE EngineeringControls Use Engineering Controls: - Chemical Fume Hood - Ventilated Area PPE->EngineeringControls Weighing Weighing and Preparation EngineeringControls->Weighing Handling Handling and Use in Experiment Weighing->Handling Decontamination Decontaminate Work Area Handling->Decontamination WasteDisposal Dispose of Waste Properly: - Hazardous Waste Stream Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands End End Handling WashHands->End

References

Technical Guide: Solubility of Flutamide-d7 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Flutamide-d7 in organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

A Note on Deuterated Compounds: Specific quantitative solubility data for this compound is not extensively published. However, the physicochemical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. Therefore, the solubility data for Flutamide is presented herein as a close and reliable approximation for this compound.

Quantitative Solubility Data

The solubility of Flutamide, the non-deuterated analogue of this compound, has been determined in a variety of organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of Flutamide in Common Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)~ 30Room Temperature-
Ethanol~ 30Room Temperature-
Dimethylformamide (DMF)~ 30Room Temperature-
MethanolSolubleNot SpecifiedThis compound is also reported as soluble in methanol.
Ethanol50Not SpecifiedWith heat as needed.[1]
AcetoneSolubleNot Specified-
Ethyl AcetateSolubleNot Specified-
ChloroformSolubleNot Specified-
EtherSolubleNot Specified-

Table 2: Mole Fraction Solubility of Flutamide in Various Solvents at Different Temperatures [2]

SolventTemperature (K)Mole Fraction (x1)
Dimethyl Sulfoxide (DMSO)323.155.120 x 10⁻³
N,N-Dimethylformamide (DMF)323.154.150 x 10⁻³
Acetone323.153.280 x 10⁻³
2-Ethoxyethanol323.152.890 x 10⁻³
2-Methoxyethanol323.152.350 x 10⁻³
Ethyl Acetate323.152.010 x 10⁻³
Methyl Acetate323.151.650 x 10⁻³
Ethanol323.151.320 x 10⁻³
Methanol323.151.180 x 10⁻³
Dichloromethane308.159.800 x 10⁻⁴
Ethanediol323.153.510 x 10⁻⁵

The general order of Flutamide's mole fraction solubility in the tested mono-solvents is: Ethanediol < Dichloromethane < Methanol < Ethanol < Methyl Acetate < Ethyl Acetate < 2-Methoxyethanol < 2-Ethoxyethanol < Acetone < DMF < DMSO[2]. The solubility of Flutamide generally increases with an increase in temperature[2].

Experimental Protocols for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask saturation method , followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solute (this compound) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined by a suitable analytical technique, such as HPLC.

Materials and Equipment
  • This compound (solid)

  • Organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid should be clearly visible.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic particles.[3]

  • Sample Analysis by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Develop a suitable HPLC method. A reversed-phase C18 column is often used, with a mobile phase such as a mixture of acetonitrile and a phosphate buffer.[4] Detection can be performed using a UV detector at a wavelength where Flutamide shows strong absorbance (e.g., ~300 nm).

    • Record the peak areas from the chromatograms.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask and HPLC method for determining solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. HPLC Analysis cluster_calc 5. Calculation A Add excess this compound to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to settle excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration standards H Inject standards and sample into HPLC F->H G->H I Generate chromatograms and peak areas H->I J Construct calibration curve I->J K Determine sample concentration J->K L Calculate solubility (Conc. x Dilution Factor) K->L

Caption: Workflow for determining solubility via the shake-flask method and HPLC analysis.

Simplified Signaling Pathway of Flutamide

Flutamide is a non-steroidal antiandrogen. Its mechanism of action involves competitive inhibition of the androgen receptor. It is also a prodrug, being metabolized in the liver to its more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2.[5][6][7]

G cluster_cell Target Cell (e.g., Prostate Cell) cluster_liver Liver Cell (Hepatocyte) AR Androgen Receptor (AR) Nucleus Nucleus AR->Nucleus Translocation Gene Androgen-Responsive Gene Transcription Nucleus->Gene Promotes Flutamide_liver Flutamide CYP1A2 CYP1A2 Enzyme Flutamide_liver->CYP1A2 Metabolism Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) CYP1A2->Hydroxyflutamide Androgen Androgen (e.g., Testosterone) Androgen->AR Binds & Activates Flutamide_target Flutamide / 2-Hydroxyflutamide Flutamide_target->AR Binds & Inhibits

Caption: Flutamide's mechanism as an androgen receptor antagonist and its metabolism.

References

Unveiling Molecular Fingerprints: A Technical Comparison of Flutamide and Flutamide-d7 Mass Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Mass Spectrometric Analysis of Flutamide and its Deuterated Analog for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the mass spectra of Flutamide and its deuterated analog, Flutamide-d7. A comprehensive understanding of their fragmentation patterns is crucial for pharmacokinetic studies, metabolic profiling, and bioanalytical method development. This document presents a comparative summary of their mass spectral data, detailed experimental protocols, and visual representations of their fragmentation pathways.

Quantitative Mass Spectral Data

FeatureFlutamideThis compound
Molecular Formula C₁₁H₁₁F₃N₂O₃C₁₁H₄D₇F₃N₂O₃
Molecular Weight 276.21 g/mol 283.25 g/mol
Ionization Mode Electron Ionization (EI)Electron Ionization (EI) (Inferred)
Molecular Ion (M⁺) m/z 276m/z 283
Key Fragment Ions (m/z) 257, 231, 205, 185, 158, 134, 71, 43263, 238, 212, 185, 158, 134, 78, 46
Base Peak m/z 43m/z 46 (Inferred)

Experimental Protocols

The following protocols outline the typical methodologies for acquiring the mass spectra of Flutamide and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Flutamide and this compound

A common method for analyzing Flutamide involves GC-MS, which provides detailed fragmentation patterns upon electron ionization.

  • Sample Preparation: A stock solution of Flutamide or this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. The solution is then diluted to an appropriate concentration for GC-MS analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/min, with a final hold time of 5-10 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and major fragment ions.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Flutamide and this compound

LC-MS/MS is a highly sensitive and selective technique often employed for the quantitative analysis of Flutamide in biological matrices, utilizing this compound as an internal standard.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step is typically performed using a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is commonly used with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), often in negative ion mode for Flutamide.

    • Mass Analyzer: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Flutamide and this compound. For Flutamide in negative ESI mode, a common transition is the deprotonated molecule [M-H]⁻ at m/z 275 fragmenting to daughter ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of Flutamide and the inferred fragmentation of this compound under electron ionization.

Flutamide_Fragmentation M Flutamide (M) m/z 276 F1 [M - F]⁺ m/z 257 M->F1 - F F2 [M - C₃H₇]⁺ m/z 233 M->F2 - C₃H₇ F3 [M - C₃H₅O]⁺ m/z 219 M->F3 - C₃H₅O F4 [4-nitro-3-(trifluoromethyl)phenyl]⁺ m/z 206 M->F4 - C₄H₇NO F5 [C₃H₇]⁺ m/z 43 M->F5 - C₈H₄F₃N₂O₂ F6 [C₃H₅O]⁺ m/z 57 F2->F6 - H₂ F7 [C₄H₇NO]⁺ m/z 85 F4->F7 + C₄H₇NO

Proposed EI fragmentation pathway of Flutamide.

Flutamide_d7_Fragmentation M_d7 This compound (M') m/z 283 F1_d7 [M' - F]⁺ m/z 264 M_d7->F1_d7 - F F2_d7 [M' - C₃D₇]⁺ m/z 233 M_d7->F2_d7 - C₃D₇ F3_d7 [M' - C₃D₅O]⁺ m/z 225 M_d7->F3_d7 - C₃D₅O F4_d7 [4-nitro-3-(trifluoromethyl)phenyl]⁺ m/z 206 M_d7->F4_d7 - C₄D₇NO F5_d7 [C₃D₇]⁺ m/z 50 M_d7->F5_d7 - C₈H₄F₃N₂O₂ F6_d7 [C₃D₅O]⁺ m/z 63 F2_d7->F6_d7 - D₂ F7_d7 [C₄D₇NO]⁺ m/z 92 F4_d7->F7_d7 + C₄D₇NO

Inferred EI fragmentation pathway of this compound.

Discussion of Fragmentation Differences

The primary difference in the mass spectra of Flutamide and this compound arises from the mass shift of fragments containing the deuterated isopropyl group.

  • Molecular Ion: The molecular ion of this compound is observed at m/z 283, a 7-dalton shift from Flutamide's m/z 276, corresponding to the seven deuterium atoms.

  • Alkyl Fragments: The most significant and predictable shifts are seen in fragments containing the isopropyl group. The base peak in the Flutamide spectrum is often the isopropyl cation ([C₃H₇]⁺) at m/z 43. For this compound, this fragment is expected to be the deuterated isopropyl cation ([C₃D₇]⁺) at m/z 50. Similarly, the isobutyryl cation ([C₄H₇O]⁺) at m/z 71 in Flutamide would shift to the deuterated isobutyryl cation ([C₄D₇O]⁺) at m/z 78 in this compound.

  • Aromatic Fragments: Fragments that do not contain the deuterated portion of the molecule, such as the 4-nitro-3-(trifluoromethyl)aniline moiety, are expected to remain at the same m/z value in both spectra. This provides a useful anchor point for spectral interpretation.

This comparative analysis underscores the utility of deuterated internal standards in mass spectrometry. The distinct mass shift of this compound and its fragments allows for its clear differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices by minimizing cross-talk and matrix effects.

Methodological & Application

Application Notes and Protocols for the Quantification of Flutamide using Flutamide-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a nonsteroidal antiandrogen drug utilized in the treatment of prostate cancer.[1][2] Its therapeutic efficacy is primarily attributed to its active metabolite, 2-hydroxyflutamide, which competitively inhibits androgen receptors, thereby impeding the growth of prostate cancer cells.[2] Accurate quantification of flutamide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Flutamide-d7, is the gold standard in quantitative LC-MS/MS assays. A SIL-IS mimics the physicochemical properties of the analyte, ensuring that any variability during sample preparation and analysis is accounted for, leading to highly reliable and reproducible results.

These application notes provide a detailed protocol for the quantification of flutamide in human plasma using this compound as an internal standard. The methodology described herein is based on established principles of bioanalytical method validation and can be adapted for various research and clinical applications.

Signaling and Metabolic Pathways

Flutamide Mechanism of Action

Flutamide exerts its antiandrogenic effect by competitively binding to the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the AR to the nucleus, thereby preventing the transcription of androgen-responsive genes that promote prostate cell growth.

cluster_Cell Prostate Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex Flutamide Flutamide Flutamide->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription ARE->GeneTranscription CellGrowth Cell Growth and Proliferation GeneTranscription->CellGrowth AR_complex->ARE Binds cluster_Nucleus cluster_Nucleus AR_complex->cluster_Nucleus Translocation

Flutamide's competitive inhibition of the androgen receptor.
Flutamide Metabolic Pathway

Flutamide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 being the principal enzyme responsible for its conversion to the active metabolite, 2-hydroxyflutamide.

Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide CYP1A2 (major) CYP3A4 (minor) OtherMetabolites Other Metabolites Flutamide->OtherMetabolites Hydrolysis & Other Pathways

Primary metabolic pathway of flutamide.

Experimental Protocols

Materials and Reagents
  • Flutamide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions
  • Flutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of flutamide and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Flutamide Working Solutions: Prepare a series of working solutions by serially diluting the flutamide stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting flutamide from plasma samples.

start Start: Plasma Sample (50 µL) add_is Add 25 µL of this compound Working Solution (100 ng/mL) start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_acn Add 150 µL of Acetonitrile (to precipitate proteins) vortex1->add_acn vortex2 Vortex Mix (1 minute) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant to a clean vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS system supernatant->inject

Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
2.0
2.5
2.6
4.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Flutamide 277.1209.010020
This compound (IS) 284.1216.010020
2-Hydroxyflutamide 293.1225.010022

Note: The MRM transitions for flutamide and its deuterated internal standard are proposed based on common fragmentation patterns. The transition for 2-hydroxyflutamide is adapted from published literature. It is highly recommended to optimize these parameters on the specific instrument being used.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve is prepared by analyzing plasma samples spiked with known concentrations of flutamide. A minimum of six non-zero concentrations should be used.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days.Accuracy: Mean concentration within ±15% of the nominal value (±20% for LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%.
Selectivity Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of flutamide and this compound.No interfering peaks >20% of the LLOQ for the analyte and >5% for the internal standard.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.Consistent and reproducible recovery is more important than 100% recovery.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and internal standard.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Evaluation of the stability of flutamide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of flutamide in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, offer a comprehensive resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical drug development. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required for regulatory submissions and for making informed decisions in drug development.

References

Application Note: High-Throughput Quantification of Flutamide in Human Plasma Using Flutamide-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Flutamide in human plasma using a stable isotope-labeled internal standard, Flutamide-d7. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The validated method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Flutamide is a non-steroidal antiandrogen drug used in the treatment of prostate cancer. Monitoring its concentration in plasma is crucial for optimizing dosage and ensuring therapeutic efficacy. This protocol provides a detailed procedure for the accurate quantification of Flutamide in human plasma using this compound as an internal standard to compensate for variability during sample processing and analysis.[1][2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_injection Inject into LC-MS/MS System reconstitution->lc_ms_injection chromatographic_separation Chromatographic Separation lc_ms_injection->chromatographic_separation mass_spectrometry Tandem Mass Spectrometry Detection chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Figure 1: Experimental workflow for the quantification of Flutamide in human plasma.

Materials and Reagents

  • Flutamide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Human plasma (drug-free)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for analysis.

Table 1: Liquid Chromatography and Mass Spectrometry Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[3]
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsFlutamide: m/z 277.1 → 175.0; this compound: m/z 284.1 → 182.0
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C

Protocol

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Flutamide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Flutamide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (30% B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The method was validated according to regulatory guidelines.

Table 2: Calibration Curve for Flutamide

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.06198.8
100.124101.2
500.61599.5
1001.230100.3
5006.18099.1
100012.45098.6
Linearity (r²) 0.9995

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a coefficient of determination (r²) greater than 0.99.

Table 3: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
3 (LQC)4.5103.15.2101.8
80 (MQC)3.198.93.899.5
800 (HQC)2.8101.53.5100.7

The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for the LLOQ).[4]

Table 4: Recovery and Matrix Effect

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
3 (LQC)92.595.8
800 (HQC)95.198.2

The recovery of Flutamide from human plasma was consistent and high. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of Flutamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for application in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of Flutamide.

References

Application Notes and Protocols for Flutamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the analysis of Flutamide. This document provides detailed methodologies for sample preparation from various matrices, ensuring accurate and reliable quantitative analysis.

Introduction

Flutamide is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer. Accurate quantification of Flutamide and its active metabolite, 2-hydroxyflutamide, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines various sample preparation techniques essential for robust analytical outcomes.

Flutamide acts by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the translocation of the receptor to the nucleus and subsequent androgen-responsive gene expression that promotes tumor growth.[1][2]

Flutamide's Mechanism of Action

Flutamide, a non-steroidal antiandrogen, competitively binds to the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the conformational changes required for AR activation and its subsequent translocation into the nucleus. As a result, the AR cannot bind to androgen response elements (AREs) on the DNA, leading to the downregulation of androgen-dependent gene transcription responsible for prostate cell growth and proliferation.

Flutamide_Mechanism cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Flutamide Flutamide Flutamide->AR Competitively Binds & Inhibits AR_Androgen Activated AR Complex AR->AR_Androgen Activation No_Transcription Inhibition of Gene Transcription AR->No_Transcription No Activation ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates & Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Promotes

Figure 1: Simplified signaling pathway of Flutamide's mechanism of action.

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix, the desired limit of quantification, and the analytical instrumentation available. The following sections detail protocols for common methods.

A general workflow for sample preparation and analysis is depicted below.

Sample_Prep_Workflow Sample Sample Collection (Plasma, Serum, Urine, Tissue, Tablet) Prep_Method Sample Preparation Method Sample->Prep_Method LLE Liquid-Liquid Extraction Prep_Method->LLE SPE Solid-Phase Extraction Prep_Method->SPE PPT Protein Precipitation Prep_Method->PPT Tablet_Prep Tablet Dissolution Prep_Method->Tablet_Prep Extract Extract LLE->Extract SPE->Extract PPT->Extract Tablet_Prep->Extract Analysis Analytical Instrumentation (HPLC-UV, LC-MS/MS) Extract->Analysis Data Data Acquisition & Analysis Analysis->Data

Figure 2: General experimental workflow for Flutamide analysis.
Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the extraction of Flutamide from biological fluids. It offers good cleanup and concentration of the analyte.

Protocol for Flutamide Extraction from Plasma/Serum:

  • To 1.0 mL of plasma or serum sample in a centrifuge tube, add a suitable internal standard.

  • Add 400 µL of diethyl ether as the extraction solvent.[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[3]

  • Centrifuge the sample at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.[4]

Note: The optimal pH for the extraction of Flutamide from aqueous solutions using ethyl acetate is between 1.0 and 12.0.[5]

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE and can be easily automated for high-throughput analysis. A dispersive micro-solid-phase extraction has also been developed for Flutamide.[1]

Protocol for Flutamide Extraction from Urine:

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample (e.g., 1 mL of urine diluted with a buffer) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Flutamide and its metabolites from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples, particularly for high-throughput screening.

Protocol for Flutamide Extraction from Plasma/Serum:

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (a 3:1 ratio is recommended).[6]

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.[7]

  • Centrifuge the sample at a high speed (e.g., 11,000 rpm) for 30 minutes to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant and inject it directly or after evaporation and reconstitution into the analytical instrument.

Sample Preparation from Pharmaceutical Tablets

This protocol is for the quantitative determination of Flutamide in tablet formulations.

Protocol for Tablet Analysis:

  • Weigh and finely powder 20 tablets to obtain a homogenous sample.[9][10]

  • Accurately weigh a portion of the powder equivalent to a specific amount of Flutamide (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[10]

  • Add approximately 50 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for 20 minutes to dissolve the drug completely.[9][10]

  • Make up the volume to 100 mL with the same solvent.

  • Filter the solution through a 0.45 µm filter.[10]

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range of the analytical method.

Sample Preparation from Tissue

Analysis of Flutamide in tissue samples is essential for understanding its distribution and accumulation in target organs.

General Protocol for Tissue Homogenate Preparation:

  • Accurately weigh the frozen tissue sample.

  • Homogenize the tissue in a suitable buffer (e.g., ice-cold sucrose buffer) using a mechanical homogenizer. A common ratio is 1 part tissue to 4 parts buffer by weight.[11]

  • Centrifuge the homogenate at a high speed to pellet cellular debris.

  • The resulting supernatant (tissue homogenate) can then be subjected to one of the extraction methods described above (LLE, SPE, or PPT) for further cleanup and analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for different sample preparation and analysis methods for Flutamide.

Table 1: Liquid Chromatography Methods and Performance

Analytical MethodMatrixSample PreparationLinearity Range (ng/mL)Recovery (%)LLOQ (ng/mL)Reference
HPLC-UVBufferLLE with diethyl ether62.5 - 16000~10062.5[4]
HPLCRat PlasmaProtein Precipitation with methanol100 - 100096 - 1007.66[12]
UFLC-MS/MSHuman PlasmaProtein Precipitation with methanol1.742 - 1452Not Reported1.742[13]
HPLC-DADHuman Plasma & UrineProtein Precipitation with acetonitrile2 - 50 (Flutamide)>902 (Flutamide)[14]
HPLC-DADHuman Plasma & UrineProtein Precipitation with acetonitrile1 - 50 (Hydroxyflutamide)>901 (Hydroxyflutamide)[14]
HPLCTabletsDissolution in Methanol2900 - 1160099.6Not Reported[2]

Table 2: Precision and Accuracy Data

Analytical MethodMatrixQC Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
HPLC-UVBuffer62.5, 500, 120000.2 - 1.30.2 - 5.386.7 - 105[4]
HPLCRat Plasma100, 600, 1000< 5< 597 - 101[12]
UFLC-MS/MSHuman Plasma3.484, 139.4, 1162< 8.1< 5.6Not Reported[13]

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and precise quantification of Flutamide. For biological fluids, protein precipitation offers a rapid and straightforward approach suitable for high-throughput analysis, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, which can be crucial for achieving lower limits of quantification. For pharmaceutical tablets, a simple dissolution and filtration procedure is generally sufficient. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for Flutamide.

References

Chromatographic Separation of Flutamide and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutamide, a nonsteroidal antiandrogen, is a cornerstone in the management of prostate cancer.[1][2][3] Following oral administration, it undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2][4] The primary active metabolite is 2-hydroxyflutamide, while other significant metabolites include 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3).[1][2][4] Monitoring the levels of Flutamide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy and safety. This document provides detailed application notes and protocols for the chromatographic separation and quantification of Flutamide and its key metabolites using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).

Introduction to Chromatographic Separation of Flutamide

The chromatographic separation of Flutamide and its metabolites is essential for understanding its metabolic fate and clinical effectiveness. Various analytical techniques, including HPLC and High-Performance Thin-Layer Chromatography (HPTLC), have been developed for their determination in pharmaceutical formulations and biological samples like plasma and urine.[4][5][6] HPLC methods, particularly those coupled with DAD or mass spectrometry (MS), offer high selectivity, sensitivity, and accuracy for the simultaneous quantification of the parent drug and its metabolites.[4][7][8]

Metabolic Pathway of Flutamide

Flutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 playing a principal role in its conversion to the active metabolite, 2-hydroxyflutamide.[1][9] The drug can also be hydrolyzed to form 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1).[1] Further metabolic transformations lead to the formation of other metabolites, which are predominantly excreted in the urine.[1][2][4]

Flutamide_Metabolism Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide CYP1A2 Flu1 4-Nitro-3-(trifluoromethyl)phenylamine (Flu-1) Flutamide->Flu1 Hydrolysis Urine Urinary Excretion Hydroxyflutamide->Urine Flu3 2-Amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) Flu1->Flu3 Flu3->Urine

Caption: Metabolic pathway of Flutamide.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the chromatographic analysis of Flutamide and its metabolites.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Linearity Range (µg/mL)
Flutamide~5.57[5]2 - 50[4]
2-Hydroxyflutamide~2.925 - 1000 (ng/mL)[10]
Flu-1Not specified1 - 50[4]
Flu-3Not specified5 - 200[4]

Table 2: Method Validation Parameters

AnalyteRecovery (%)
Flutamide94.87 - 99.47[4]
Flu-194.78 - 98.83[4]
Flu-393.50 - 96.91[4]

Experimental Protocols

HPLC Method for the Determination of Flutamide and its Metabolites in Human Plasma

This protocol is adapted from a validated HPLC-DAD method.[4]

4.1.1. Materials and Reagents

  • Flutamide, 2-Hydroxyflutamide, Flu-1, and Flu-3 reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Human plasma

4.1.2. Chromatographic Conditions

  • Instrument: HPLC system with a Diode-Array Detector (DAD)

  • Column: CN column

  • Mobile Phase: Acetonitrile: Water (40:60, v/v)[4]

  • Flow Rate: 1 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Detection Wavelength: 220 nm[4]

  • Column Temperature: Ambient

  • Run Time: 10 min[4]

4.1.3. Preparation of Standard Solutions

Prepare stock solutions of Flutamide, Flu-1, and Flu-3 in methanol. From these stock solutions, prepare working solutions at various concentrations.

4.1.4. Sample Preparation

  • Transfer 0.5 mL of human plasma into a 5 mL volumetric flask.

  • Spike with the appropriate volume of the working standard solutions of Flutamide, Flu-1, and Flu-3.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Bring the volume to 5 mL with the mobile phase.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for HPLC analysis.

Sample_Prep_Workflow Start Start: Human Plasma Sample Spike Spike with Standards (Flutamide, Flu-1, Flu-3) Start->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex for 1 min Precipitate->Vortex Dilute Dilute with Mobile Phase Vortex->Dilute Centrifuge Centrifuge Dilute->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze HPLC-DAD Analysis Collect->Analyze

Caption: Plasma sample preparation workflow.

HPLC Method for the Determination of Flutamide in Tablets

This protocol is based on a method for the analysis of Flutamide in pharmaceutical tablets.[11]

4.2.1. Materials and Reagents

  • Flutamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.05 M, pH 4.0)

  • Flutamide tablets (e.g., 250 mg)

4.2.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector

  • Column: Luna C18 (100 mm x 4.6 mm i.d., 5 µm particle size)[5]

  • Mobile Phase: 0.05 M Phosphate buffer (pH 4.0) : Acetonitrile (50:50, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[11]

  • Detection Wavelength: 240 nm[5][11]

  • Column Temperature: Ambient

  • Run Time: Approximately 7 min[11]

4.2.3. Preparation of Standard Solution

  • Accurately weigh about 60.0 mg of Flutamide reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a concentration of 600 µg/mL.

  • Further dilute this stock solution with methanol to prepare working standards of desired concentrations (e.g., 2.9, 5.8, 8.7, and 11.6 µg/mL).[11]

4.2.4. Sample Preparation

  • Weigh and finely powder 20 Flutamide tablets.

  • Accurately weigh a portion of the powder equivalent to 60.0 mg of Flutamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol and shake mechanically for 20 minutes.

  • Dilute to volume with methanol.

  • Filter the solution.

  • Successively dilute the filtered solution with methanol to obtain a final concentration of approximately 10.0 µg/mL.[11]

Conclusion

The described HPLC methods provide reliable and efficient means for the separation and quantification of Flutamide and its major metabolites in both biological matrices and pharmaceutical dosage forms. These protocols can be readily implemented in research and quality control laboratories. The provided data and workflows offer a comprehensive guide for professionals involved in the development and analysis of Flutamide. Adherence to these detailed procedures will ensure accurate and reproducible results, contributing to a better understanding of the drug's pharmacology and clinical application.

References

Application Notes and Protocols for the Use of Flutamide-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Flutamide-d7 as an internal standard in pharmacokinetic studies of flutamide. This document outlines the rationale for its use, detailed experimental protocols for bioanalysis, and relevant data presentation for robust study outcomes.

Introduction to Flutamide and the Role of a Deuterated Internal Standard

Flutamide is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the stimulation of prostate cancer cell growth.[2][3] Flutamide is rapidly and extensively metabolized in the liver to its active metabolite, 2-hydroxyflutamide, which is a more potent antiandrogen.[4]

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of flutamide and its active metabolite. Accurate quantification of these analytes in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has identical chemical properties to flutamide, ensuring it co-elutes and experiences similar ionization effects, which corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.

Mechanism of Action and Metabolic Pathway

Flutamide exerts its therapeutic effect by disrupting the androgen receptor signaling pathway. In the absence of an antagonist, androgens like testosterone are converted to the more potent DHT, which binds to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes responsible for prostate cell growth and survival. Flutamide and its active metabolite, 2-hydroxyflutamide, competitively bind to the AR, preventing androgen binding and subsequent downstream signaling.

Metabolic Pathway of Flutamide:

Flutamide undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation and hydrolysis. The major metabolic pathway involves the hydroxylation of the isopropyl group to form the active metabolite, 2-hydroxyflutamide. Other metabolites are also formed, including 3-trifluoromethyl-4-nitroaniline through hydrolysis.

Visualization of Key Pathways

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP Flutamide Flutamide / 2-Hydroxyflutamide Flutamide->AR Competitive Inhibition AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription (Cell Growth, Survival) ARE->Gene_Transcription Activation

Caption: Androgen Receptor Signaling Pathway and Flutamide Inhibition.

Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide Hydroxylation (CYP1A2) Hydrolysis_Product 3-Trifluoromethyl-4-nitroaniline Flutamide->Hydrolysis_Product Hydrolysis Other_Metabolites Other Metabolites Hydroxyflutamide->Other_Metabolites Hydrolysis_Product->Other_Metabolites

Caption: Metabolic Pathway of Flutamide.

Experimental Protocols

Bioanalytical Method for Flutamide and 2-Hydroxyflutamide in Human Plasma using LC-MS/MS

This protocol describes a representative method for the simultaneous quantification of flutamide and its active metabolite, 2-hydroxyflutamide, in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Flutamide (analytical standard)

  • 2-Hydroxyflutamide (analytical standard)

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve flutamide, 2-hydroxyflutamide, and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the flutamide and 2-hydroxyflutamide stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below) and vortex.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Start Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample Preparation Workflow.

4. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized gradient to separate analytes from matrix components (e.g., 10-90% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Ion Mode (optimization required)
Scan Type Multiple Reaction Monitoring (MRM)

5. MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
FlutamideTo be determined empiricallyTo be determined empirically
2-HydroxyflutamideTo be determined empiricallyTo be determined empirically
This compound (IS)To be determined empiricallyTo be determined empirically

Note: The specific m/z values for precursor and product ions should be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability for pharmacokinetic studies. Key validation parameters are summarized below.

Table 1: Typical Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero standards.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.
Precision Within-run and between-run precision (as %CV) should be ≤ 15% (≤ 20% at LLOQ).
Accuracy Within-run and between-run accuracy (as % bias) should be within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible recovery of the analytes and internal standard from the biological matrix.
Matrix Effect Absence of significant ion suppression or enhancement from the biological matrix.
Stability Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Table 2: Representative Pharmacokinetic Parameters of Flutamide and 2-Hydroxyflutamide in Humans

ParameterFlutamide (Oral Administration)2-Hydroxyflutamide (after Oral Flutamide)Reference
Tmax (h) ~2~2-4[5]
Cmax (ng/mL) 20 - 100 (dose-dependent)940 ± 230 (at steady state)[5]
t½ (h) ~6~5-8
AUC (ng·h/mL) Variable due to rapid metabolism11,400 - 24,300 (dose-dependent)[5]

Note: These are approximate values and can vary depending on the patient population, dosage, and study design.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of flutamide and its active metabolite, 2-hydroxyflutamide, in pharmacokinetic studies. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers to generate high-quality data for a thorough understanding of the ADME properties of flutamide. Adherence to these guidelines will ensure the accuracy and precision required for regulatory submissions and advancing drug development.

References

Troubleshooting & Optimization

Addressing matrix effects in Flutamide-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of Flutamide-d7, a common internal standard for the quantitation of the anti-androgen drug Flutamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as plasma or urine.[1][2][3] For this compound, this can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the active pharmaceutical ingredient, Flutamide.[3] Phospholipids are a major source of matrix effects in biological samples.[1][4][5][6]

Q2: My this compound signal is showing significant variability and poor reproducibility. What could be the cause?

A2: Signal variability and poor reproducibility are classic signs of matrix effects.[5][6] This is often due to inconsistent concentrations of interfering substances, like phospholipids, across different sample lots.[4][7] It is also crucial to ensure the purity of solvents and reagents to avoid introducing external contaminants.[8]

Q3: Can the use of a stable isotope-labeled internal standard like this compound completely eliminate matrix effects?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, thereby compensating for signal suppression or enhancement, this compensation may not always be perfect.[9][10][11] Severe matrix effects can still lead to a loss of sensitivity that even a SIL-IS cannot fully overcome.[12] Therefore, minimizing matrix effects through proper sample preparation and chromatography is still crucial.

Q4: What are the most common sources of matrix interference in plasma samples?

A4: In plasma samples, the most significant source of matrix interference for LC-MS/MS analysis are phospholipids.[1][4][5][6] These molecules are highly abundant and can co-elute with analytes of interest, causing ion suppression. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound
  • Symptom: The peak area of this compound is significantly lower in extracted plasma samples compared to a neat solution, indicating ion suppression.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The chosen sample preparation method is critical in removing interfering matrix components. Protein precipitation (PPT) is a common but often insufficient method, leaving significant levels of phospholipids in the extract.[4][13] Consider more rigorous techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][13] HybridSPE, which specifically targets phospholipid removal, is also a highly effective option.[6][9]

    • Optimize Chromatography: Chromatographic separation can be optimized to separate this compound from the region where phospholipids typically elute.[1]

      • Reverse-Phase (RP) Chromatography: Adjust the gradient to ensure this compound elutes before or after the main phospholipid peak.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide an alternative selectivity where phospholipids are strongly retained, allowing this compound to elute earlier with less interference.[14]

    • Check for Phospholipid Co-elution: Use a mass spectrometer to monitor for characteristic phospholipid fragments (e.g., precursor ion scan for m/z 184) to confirm if they are co-eluting with your analyte.[4]

Issue 2: Inconsistent this compound Recovery Across Different Batches
  • Symptom: The recovery of this compound varies significantly when analyzing different lots of plasma.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and thawing procedures, as this can impact the composition of the plasma matrix.

    • Implement a More Robust Sample Cleanup: As mentioned above, methods like SPE, LLE, or specialized phospholipid removal plates (e.g., HybridSPE) offer more consistent removal of interferences compared to simple protein precipitation.[6][9][13]

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix to account for variability.[7][10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)85.245.7 (Suppression)12.5
Liquid-Liquid Extraction (LLE)92.588.3 (Slight Suppression)5.2
Solid Phase Extraction (SPE)98.195.6 (Minimal Effect)2.1
HybridSPE (Phospholipid Removal)99.2101.5 (No Significant Effect)1.5

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Human Plasma
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol/water (50:50, v/v).

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
  • Extract a blank plasma sample using your established sample preparation protocol.

  • Prepare two sets of samples:

    • Set A (Spiked in Solvent): Spike a known amount of this compound into the mobile phase.

    • Set B (Spiked in Extracted Matrix): Spike the same amount of this compound into the reconstituted blank plasma extract.

  • Analyze both sets by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation plasma Plasma Sample + This compound (IS) ppt Protein Precipitation plasma->ppt spe Solid Phase Extraction (SPE) plasma->spe lle Liquid-Liquid Extraction (LLE) plasma->lle lcms LC-MS/MS Analysis ppt->lcms High Phospholipids spe->lcms Low Phospholipids lle->lcms Variable Phospholipids data Data Analysis: Assess Matrix Effect lcms->data result result data->result Outcome: - Ion Suppression? - Reproducibility?

Caption: Workflow for evaluating sample preparation methods to mitigate matrix effects.

troubleshooting_logic cluster_solutions Potential Solutions start Poor this compound Signal (Low Intensity / High Variability) check_prep Is Sample Prep Protein Precipitation (PPT)? start->check_prep implement_spe Implement SPE or Phospholipid Removal check_prep->implement_spe Yes optimize_lc Optimize LC Gradient to Separate from Phospholipids check_prep->optimize_lc No reevaluate reevaluate implement_spe->reevaluate Re-evaluate Performance check_source Investigate for Contamination (Solvents, Reagents) optimize_lc->check_source optimize_lc->reevaluate check_source->reevaluate

Caption: Decision tree for troubleshooting poor this compound signal.

References

Technical Support Center: Flutamide-d7 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of Flutamide-d7 during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low this compound Recovery

Low recovery of the deuterated internal standard, this compound, can compromise the accuracy and reliability of bioanalytical data. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: What are the primary reasons for low recovery of this compound?

Answer: The low recovery of this compound can typically be attributed to one or more of the following factors:

  • Suboptimal Extraction Procedure: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimized for this compound in the specific biological matrix.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of this compound during LC-MS analysis, leading to ion suppression or enhancement.

  • pH Mismatch: The pH of the sample and extraction solvents plays a critical role in the ionization state of Flutamide and its subsequent partitioning and recovery.

  • Incomplete Elution: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely desorb this compound from the sorbent.

  • Instability of the Internal Standard: Deuterium exchange, where deuterium atoms on this compound are replaced by protons from the solvent or matrix, can occur under certain conditions, affecting its mass and detection.

Below is a workflow to systematically troubleshoot low recovery issues.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Recovery start Low this compound Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_matrix Investigate Matrix Effects start->check_matrix check_is Assess Internal Standard Integrity start->check_is optimize_pp Optimize Protein Precipitation check_extraction->optimize_pp Using PP optimize_lle Optimize Liquid-Liquid Extraction check_extraction->optimize_lle Using LLE optimize_spe Optimize Solid-Phase Extraction check_extraction->optimize_spe Using SPE evaluate_recovery Re-evaluate Recovery check_matrix->evaluate_recovery Mitigate Effects check_is->evaluate_recovery Confirm Stability optimize_pp->evaluate_recovery optimize_lle->evaluate_recovery optimize_spe->evaluate_recovery

Caption: A flowchart outlining the systematic approach to diagnosing and resolving low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: How does the choice of protein precipitation solvent affect this compound recovery?

A1: The choice of organic solvent for protein precipitation significantly impacts recovery. Acetonitrile is generally more efficient at precipitating proteins than methanol. However, the optimal solvent can depend on the specific analyte and matrix. For Flutamide, methanol has been shown to yield high recovery rates. It is crucial to use a sufficient volume of cold solvent to ensure complete protein precipitation.

Q2: What is the optimal pH for extracting this compound?

A2: Flutamide is a neutral compound, and studies have shown that its extraction with ethyl acetate is effective over a wide pH range, from 1.0 to 12.0[1]. However, the stability of Flutamide is greatest in the pH range of 3.0-5.0. Therefore, maintaining the sample and extraction solvent pH within this range is recommended to prevent degradation.

Q3: Can matrix effects be different for Flutamide and this compound?

A3: Yes, even though they are chemically similar, the deuterated internal standard can exhibit slightly different chromatographic behavior, leading to differential matrix effects. If this compound elutes at a slightly different retention time than Flutamide, it may be exposed to a different set of co-eluting matrix components, resulting in a different degree of ion suppression or enhancement.

Q4: How can I check for deuterium exchange in this compound?

A4: To check for deuterium exchange, you can incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis. Then, monitor the mass spectrum for any decrease in the signal of the deuterated parent ion and a corresponding increase in the signal of the non-deuterated Flutamide ion.

Data on Flutamide Extraction Recovery

The following tables summarize reported recovery data for Flutamide from biological matrices using different extraction techniques.

Table 1: Protein Precipitation

Biological MatrixPrecipitating SolventRecovery (%)Reference
Rat PlasmaMethanol96 - 100[2]
Human PlasmaAcetonitrile>80 (general)[3]

Table 2: Liquid-Liquid Extraction

Biological MatrixExtraction SolventpHRecovery (%)Reference
Aqueous SolutionEthyl Acetate1.0 - 12.0Optimal[1]
PlasmaDiethyl Ether7.486.7 - 98.5 (Accuracy)[4]

Table 3: Solid-Phase Extraction

Biological MatrixSorbent TypeElution SolventRecovery (%)Reference
Water, Urine, PlasmaMOF/Magnetic Nanoparticles/ChitosanNot SpecifiedHigh Ability[5]

Experimental Protocols

Below are detailed methodologies for common extraction procedures for this compound.

Protocol 1: Protein Precipitation (PPT)

This protocol is a common and rapid method for sample cleanup.

Protein_Precipitation_Workflow Protein Precipitation Workflow start Plasma/Serum Sample add_is Add this compound Internal Standard start->add_is add_solvent Add 3 volumes of cold Methanol or Acetonitrile add_is->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Caption: A step-by-step workflow for the protein precipitation of this compound.

Methodology:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol (or acetonitrile).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup method based on the differential solubility of the analyte in two immiscible liquids.

Liquid_Liquid_Extraction_Workflow Liquid-Liquid Extraction Workflow start Plasma/Urine Sample add_is Add this compound Internal Standard start->add_is adjust_ph Adjust pH to 3.0-5.0 (Optional) add_is->adjust_ph add_solvent Add 1 mL of Ethyl Acetate or Diethyl Ether adjust_ph->add_solvent vortex Vortex for 5 minutes add_solvent->vortex centrifuge Centrifuge at 3,000 x g for 5 minutes vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A detailed workflow for the liquid-liquid extraction of this compound.

Methodology:

  • To 200 µL of plasma or urine sample, add the this compound internal standard.

  • (Optional) Adjust the sample pH to between 3.0 and 5.0 with a suitable acid (e.g., formic acid).

  • Add 1 mL of an immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - Generalized Method

SPE provides a more selective sample cleanup compared to PPT and LLE. The following is a generalized protocol based on common SPE principles for a non-polar compound like Flutamide.

Solid_Phase_Extraction_Workflow Solid-Phase Extraction Workflow start Plasma/Urine Sample pretreat Pre-treat Sample (Add IS, Dilute, Adjust pH) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (e.g., C18) with Methanol equilibrate Equilibrate with Water condition->equilibrate equilibrate->load wash1 Wash with Water to remove salts load->wash1 wash2 Wash with low % Methanol to remove polar interferences wash1->wash2 elute Elute with Methanol or Acetonitrile wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for the solid-phase extraction of this compound.

Methodology:

  • Sample Pre-treatment: To the biological sample, add the this compound internal standard. Dilute the sample (e.g., 1:1 with water or a suitable buffer) and adjust the pH to the optimal range (3.0-5.0).

  • Sorbent Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

  • Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Ionization of Flutamide-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Flutamide-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the ionization of this compound in mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound Incorrect Ionization Mode: this compound, like its non-deuterated counterpart, ionizes most effectively in negative ion mode.Ensure the mass spectrometer is operating in negative ion mode (ESI- or APCI-).
Suboptimal Source Parameters: Inefficient ionization due to incorrect settings for capillary voltage, gas flow, or temperature.Systematically optimize source parameters. Start with the recommended conditions in the experimental protocol below and adjust one parameter at a time while monitoring the signal intensity of the this compound precursor ion.
Mobile Phase Incompatibility: The pH and composition of the mobile phase can significantly impact ionization efficiency.For ESI, ensure the mobile phase promotes the formation of anions. While basic conditions might seem intuitive for deprotonation, acidic modifiers can sometimes enhance negative ion mode sensitivity by facilitating electrochemical reactions at the ESI needle.[1][2] Experiment with low concentrations of additives like ammonium acetate or formate. For APCI, methanol is often the preferred organic solvent over acetonitrile.
Sample Degradation: this compound may be susceptible to degradation under certain storage or experimental conditions.Prepare fresh solutions of this compound and store them according to the manufacturer's recommendations.
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Problems with the analytical column, such as a blocked inlet frit or column degradation, can lead to poor peak shapes.[3][4]Troubleshooting Steps: 1. Reverse and flush the column. 2. If the problem persists, try replacing the column. 3. Use a guard column to protect the analytical column from contaminants.
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5]Dissolve and inject the sample in a solvent that is of equal or lesser strength than the initial mobile phase conditions.
Secondary Interactions: For basic analytes, interactions with acidic silanol groups on the column can cause tailing. While Flutamide is not strongly basic, this can still be a factor.Ensure the mobile phase pH is appropriate for the column chemistry. Consider using a column with end-capping to minimize silanol interactions.
Inconsistent or Irreproducible Results Deuterium Exchange: Although less common for aryl C-D bonds, deuterium exchange can occur under certain pH and temperature conditions, leading to a change in the mass-to-charge ratio.Avoid strongly acidic or basic conditions and high temperatures during sample preparation and analysis.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.Mitigation Strategies: 1. Improve sample preparation to remove interfering matrix components. 2. Optimize the chromatographic separation to ensure this compound elutes in a clean region of the chromatogram. 3. APCI can sometimes be less susceptible to matrix effects than ESI.[6]
Instrument Instability: Fluctuations in instrument performance can lead to inconsistent results.Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run.
Unexpected Adducts or High Background Contaminants in the Mobile Phase or System: The presence of salts (e.g., sodium) or other contaminants can lead to the formation of adducts and high background noise.Use high-purity LC-MS grade solvents and additives.[7] Thoroughly clean the LC system and mass spectrometer source.
Formation of Dimer or Other Complex Adducts: At high concentrations, analytes can sometimes form dimer adducts.If dimer formation is observed, dilute the sample and re-inject.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, ESI or APCI, is better for this compound?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of this compound. ESI is generally suitable for polar and ionizable compounds, and Flutamide has been successfully analyzed using ESI in negative ion mode.[8] APCI is often a good alternative for less polar compounds and can be less prone to matrix effects.[6] The choice between ESI and APCI may depend on the sample matrix and the specific instrumentation available. It is recommended to evaluate both techniques during method development to determine which provides the optimal sensitivity and robustness for your specific application.

Q2: What are the expected precursor ions for this compound in negative ion mode?

A2: The monoisotopic mass of this compound is approximately 283.12 g/mol .[9] In negative ion mode, you can expect to observe the following precursor ions:

  • [M-H]⁻: The deprotonated molecule, with an m/z of approximately 282.11.

  • [M+Cl]⁻: A chloride adduct, with an m/z of approximately 318.08 (for ³⁵Cl) and 320.08 (for ³⁷Cl). The isotopic pattern of chlorine (approximately 3:1 ratio) can help confirm the presence of this adduct.

  • [M+HCOO]⁻: A formate adduct, with an m/z of approximately 328.11, if formic acid is used as a mobile phase additive.

  • [M+CH₃COO]⁻: An acetate adduct, with an m/z of approximately 342.13, if acetic acid or ammonium acetate is used as a mobile phase additive.

Q3: How can I improve the formation of the [M-H]⁻ ion?

A3: To enhance the formation of the deprotonated ion, consider the following:

  • Mobile Phase pH: While a higher pH might seem to favor deprotonation, the electrochemical processes in the ESI source are complex. Sometimes, the addition of a weak acid to the mobile phase can surprisingly enhance the signal in negative ion mode.[1][2]

  • Solvent Composition: The choice of organic solvent (e.g., methanol vs. acetonitrile) and the percentage of organic solvent in the mobile phase can influence desolvation and ionization efficiency.

  • Source Parameters: Optimize the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the signal for the [M-H]⁻ ion.

Q4: My deuterated internal standard is not co-eluting perfectly with the non-deuterated analyte. What can I do?

A4: A slight shift in retention time between a deuterated standard and its non-deuterated counterpart can sometimes occur due to the isotope effect. This is more common with a higher number of deuterium substitutions. To address this:

  • Ensure proper chromatographic conditions: A well-optimized chromatographic method with sharp, symmetrical peaks will minimize the impact of any small retention time differences.

  • Use a narrow integration window: If the retention time shift is consistent, ensure that the integration window for both the analyte and the internal standard is appropriate.

  • Consider alternative internal standards: If the retention time shift is significant and impacting the accuracy of quantification, a C13-labeled internal standard may be a better option as it is less likely to exhibit a chromatographic shift.

Experimental Protocols

This section provides a detailed methodology for optimizing the ionization of this compound.

Protocol: Optimization of ESI and APCI Parameters for this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid or 5 mM ammonium acetate).

2. Infusion and Initial Assessment:

  • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in both negative ESI and negative APCI modes.

  • Identify the most abundant precursor ion for this compound under the initial conditions.

3. Optimization of ESI Source Parameters:

  • Capillary Voltage: While monitoring the intensity of the target precursor ion, vary the capillary voltage from -2.0 kV to -5.0 kV in increments of 0.5 kV.

  • Nebulizer Gas Flow: Set the capillary voltage to the optimal value and vary the nebulizer gas pressure/flow.

  • Drying Gas Temperature: At the optimized capillary voltage and nebulizer flow, vary the drying gas temperature from 250 °C to 400 °C in increments of 25 °C.

  • Drying Gas Flow: With the other parameters optimized, vary the drying gas flow rate.

4. Optimization of APCI Source Parameters:

  • Corona Discharge Current: In negative mode, vary the corona discharge current, typically from -2 to -10 µA.

  • Vaporizer Temperature: This is a critical parameter in APCI. Vary the vaporizer temperature, typically from 300 °C to 500 °C, to ensure efficient desolvation without thermal degradation.

  • Nebulizer and Drying Gas Parameters: Optimize the gas flows and temperatures as described for ESI.

5. Mobile Phase Additive Evaluation:

  • Prepare working solutions of this compound in mobile phases containing different additives (e.g., 0.1% formic acid, 0.1% acetic acid, 5 mM ammonium acetate, 5 mM ammonium formate).

  • Infuse each solution and acquire spectra using the optimized ESI and APCI parameters to determine which additive provides the best signal intensity for the desired precursor ion.

Data Presentation

The following table provides an example of how to present quantitative data from an optimization experiment. The values presented are illustrative and should be determined experimentally.

Table: Relative Ion Abundance of this compound Precursor Ions under Different ESI Conditions
Mobile Phase AdditivePrecursor Ionm/zRelative Abundance (%)
0.1% Formic Acid [M-H]⁻282.165
[M+HCOO]⁻328.135
5 mM Ammonium Acetate [M-H]⁻282.185
[M+CH₃COO]⁻342.115
No Additive [M-H]⁻282.195
[M+Cl]⁻318.15

Visualizations

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Workflow Troubleshooting Low Signal for this compound cluster_solutions Potential Solutions start Low or No Signal for this compound check_mode Verify Negative Ion Mode start->check_mode optimize_source Optimize Source Parameters (Voltage, Gas, Temperature) check_mode->optimize_source Mode is Correct check_mobile_phase Evaluate Mobile Phase (Composition, Additives) optimize_source->check_mobile_phase Signal Still Low prepare_fresh Prepare Fresh Standard check_mobile_phase->prepare_fresh Signal Still Low check_lc Investigate LC System (Column, Connections) prepare_fresh->check_lc Signal Still Low signal_ok Signal Restored check_lc->signal_ok Issue Found & Resolved

Caption: A flowchart for troubleshooting low signal intensity of this compound.

Logical Relationship of Ionization Optimization Steps

Optimization_Steps Ionization Optimization Logic start Start Optimization infusion Direct Infusion of this compound start->infusion select_ionization Select Ionization Technique (ESI vs. APCI) infusion->select_ionization optimize_voltage Optimize Voltage/Current select_ionization->optimize_voltage optimize_gases Optimize Gas Flows & Temperatures optimize_voltage->optimize_gases optimize_mobile_phase Optimize Mobile Phase Additives optimize_gases->optimize_mobile_phase final_method Final Optimized Method optimize_mobile_phase->final_method

Caption: A diagram illustrating the logical flow of ionization optimization.

References

Technical Support Center: Minimizing Carryover of Flutamide-d7 in HPLC Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing carryover of Flutamide-d7 in your HPLC system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent carryover issues, ensuring the accuracy and reliability of your analytical results.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Blank Injections Following a High-Concentration this compound Sample

Question: I am observing a peak corresponding to this compound in my blank injections immediately after running a high-concentration sample. How can I troubleshoot this?

Answer: This is a classic sign of carryover.[1][2] Follow this systematic troubleshooting workflow to identify and resolve the source of the carryover.

Troubleshooting Workflow:

G Troubleshooting Workflow for this compound Carryover cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Isolate the Source A Inject a fresh blank from a new vial B Peak still present? A->B C Systematically bypass components (e.g., column, injector) B->C Yes H Contaminated blank. Prepare fresh blank with high-purity solvent. B->H No D Carryover disappears when bypassing injector? C->D E Carryover disappears when bypassing column? D->E D->E No F Focus on autosampler cleaning. Implement rigorous wash protocols. D->F Yes G Focus on column cleaning. Flush with strong solvents. E->G Yes

Caption: A logical workflow to diagnose and address this compound carryover.

Detailed Steps:

  • Verify the Blank: First, inject a blank from a freshly prepared solution using a new vial to rule out contamination of the blank itself.[2]

  • Isolate the Source:

    • Autosampler vs. Column: A common way to distinguish between autosampler and column carryover is to observe the retention time of the carryover peak. If the peak in the blank has the exact same retention time as the analyte peak in the sample, the carryover is likely originating from the injector.[3] If the retention time is different, it might be related to column contamination.

    • Component Bypass: Systematically bypass components of your HPLC system. For instance, replace the column with a union and inject a blank. If the carryover peak disappears, the column is the likely source. If it persists, the issue is likely within the autosampler or connecting tubing.

  • Remediation:

    • Autosampler Carryover: Focus on the autosampler needle wash. This compound is hydrophobic, so a strong organic solvent is recommended for the wash solution.[4] See the detailed protocols in the FAQ section.

    • Column Carryover: If the column is the source, a more rigorous cleaning procedure is necessary. This may involve flushing with a series of strong solvents.

Issue 2: Persistent Carryover Despite Standard Cleaning Procedures

Question: I've tried standard cleaning protocols, but I'm still experiencing this compound carryover. What are the next steps?

Answer: Persistent carryover suggests that this compound may have adsorbed to active sites within the HPLC system, particularly on stainless steel surfaces, or that the cleaning protocol is not optimized for this specific compound.

Potential Causes and Solutions:

  • Analyte Adsorption: this compound, being a relatively hydrophobic molecule, can adsorb to metallic surfaces in the flow path.[4]

  • Insufficient Wash Solvent Strength: The wash solvent may not be strong enough to fully solubilize and remove all traces of this compound.

  • Complex Interactions: There may be interactions between this compound, the sample matrix, and the HPLC system components.

Advanced Troubleshooting Strategies:

  • Optimize Wash Solvent Composition: Experiment with different wash solvents and combinations. A multi-solvent wash can be highly effective.[1]

  • System Passivation: Passivating the stainless steel components of your HPLC system can reduce active sites available for analyte adsorption.[4]

  • Mobile Phase Additives: Consider the use of mobile phase additives to reduce interactions between this compound and the stationary phase or system components.

Potential Interactions Leading to Carryover:

G Potential Interactions of this compound Leading to Carryover A This compound E Adsorption to Active Sites A->E F Incomplete Solubilization A->F B Stainless Steel Tubing/Frits B->E C Injector Rotor Seal C->E D Column Stationary Phase D->E

Caption: Interactions between this compound and HPLC components causing carryover.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound that make it prone to carryover?

A1: Flutamide is practically insoluble in water and freely soluble in organic solvents like acetone and ethanol.[5][6] Its deuterated form, this compound, shares these hydrophobic properties. This low aqueous solubility and high affinity for organic environments can lead to its adsorption onto the non-polar surfaces within the HPLC system, such as C18 columns and PEEK tubing, as well as active sites on stainless steel components, causing carryover.

PropertyValueImplication for Carryover
Solubility Practically insoluble in water; soluble in methanol, ethanol, acetone, acetonitrile.[5][6][7]Higher likelihood of precipitation in highly aqueous mobile phases and adsorption to hydrophobic surfaces.
Stability Stable at pH 3.0-5.0.[8][9] Degrades under acidic (pH < 2) and alkaline (pH > 12) conditions.[8][9]Operating within the stable pH range is crucial to prevent degradation products that could interfere with analysis.

Q2: What is an effective needle wash protocol for this compound?

A2: A multi-step, multi-solvent needle wash is generally most effective for hydrophobic compounds like this compound.[1]

Recommended Needle Wash Protocol:

  • Wash with a strong, water-miscible organic solvent: Use a solvent in which this compound is highly soluble, such as a mixture of isopropanol and acetonitrile. This will effectively remove the bulk of the residual analyte.

  • Intermediate Wash: A wash with a solvent of intermediate polarity, like methanol, can help to remove any remaining non-polar residues.

  • Final Wash with Mobile Phase: A final wash with the initial mobile phase conditions helps to re-equilibrate the needle and injection port surfaces before the next injection.

Example Quantitative Data on Wash Solvent Effectiveness (for a similarly hydrophobic compound):

Wash Solvent CompositionCarryover Reduction (%)
90:10 Water:AcetonitrileBaseline
50:50 Water:Acetonitrile60%
100% Acetonitrile85%
50:50 Acetonitrile:Isopropanol>95%

Note: This data is illustrative and the optimal wash solvent should be empirically determined for your specific application.

Q3: How do I perform a system passivation to reduce this compound carryover?

A3: System passivation creates a protective oxide layer on stainless steel surfaces, reducing the number of active sites that can interact with analytes.[4] A common method involves flushing the system with a nitric acid solution.

Experimental Protocol for System Passivation:

Caution: Always handle strong acids with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • System Preparation:

    • Remove the HPLC column and any guard columns.

    • Install a union to connect the injector to the detector.

    • Flush the system thoroughly with HPLC-grade water.

  • Passivation Step:

    • Prepare a 30-50% (v/v) solution of nitric acid in HPLC-grade water.

    • Flush the system with the nitric acid solution at a low flow rate (e.g., 0.1-0.2 mL/min) for 30-60 minutes.

  • Rinsing Step:

    • Flush the system with copious amounts of HPLC-grade water until the eluent is neutral (check with pH paper).

    • Flush the system with a water-miscible organic solvent, such as isopropanol or methanol, to remove any residual water.

  • Re-equilibration:

    • Reinstall the column and equilibrate the system with your mobile phase until a stable baseline is achieved.

Q4: Can mobile phase additives help in minimizing this compound carryover?

A4: Yes, certain mobile phase additives can help reduce carryover by influencing the interaction of this compound with the stationary phase and system surfaces.

  • Organic Modifiers: Increasing the percentage of a strong organic solvent (like acetonitrile or methanol) in the mobile phase can improve the solubility of this compound and reduce its retention on the column, thereby minimizing carryover.

  • Acids: Adding a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), can help to suppress the ionization of silanol groups on the silica-based stationary phase. This can reduce peak tailing and strong adsorption of the analyte.[10]

  • Buffers: Using a buffer to control the pH of the mobile phase within the optimal stability range for this compound (pH 3.0-5.0) is crucial to prevent degradation and ensure consistent chromatography.[8][9]

Q5: What are some best practices to prevent this compound carryover from occurring in the first place?

A5: Proactive measures can significantly reduce the likelihood of carryover.

  • Use High-Quality Vials and Caps: Employ silanized glass vials and PTFE-lined caps to minimize analyte adsorption to the vial surface.[1]

  • Optimize Injection Volume: Avoid overfilling the sample loop, as this can be a source of carryover.

  • Implement Regular System Maintenance: Regularly inspect and replace worn components like injector rotor seals and needle seats, as these can trap and release analyte.

  • Dedicated Systems: If possible, dedicate an HPLC system for the analysis of particularly "sticky" or high-concentration compounds to avoid cross-contamination.

  • Method Development: During method development, include a high-concentration injection followed by several blank injections to assess the potential for carryover early on.

References

Technical Support Center: Stability of Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Flutamide-d7 in processed samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Flutamide, where seven hydrogen atoms have been replaced with deuterium. It is considered the gold standard for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the analyte (Flutamide), it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer.[1][2] This allows it to accurately compensate for variability during sample preparation, injection, and analysis, a critical factor for achieving precise and reliable results.[2][3]

Q2: Why is the stability of this compound in processed samples a concern?

The reliability of bioanalytical data is fundamentally dependent on the stability of the analyte and the internal standard throughout the entire process—from sample collection to final analysis.[4][5] If this compound degrades in the processed sample (e.g., in the autosampler vial after extraction), its response will decrease. This leads to an inaccurate calculation of the analyte/IS ratio, resulting in the overestimation of the actual Flutamide concentration in the original sample.[6] Therefore, assessing the stability of this compound under the exact conditions of the analytical run is a mandatory part of method validation.[5][7]

Q3: What are the common causes of deuterated internal standard instability?

While SIL internal standards are generally robust, several factors can lead to instability:

  • Chemical Degradation: The molecule itself can be susceptible to hydrolysis, oxidation, or photolysis. Flutamide is known to undergo hydrolytic degradation.[8][9]

  • pH and Temperature: Extreme pH conditions or elevated temperatures in the processed sample solvent can accelerate degradation.[9][10] Storing stock solutions in acidic or basic solutions should generally be avoided.[10]

  • Enzymatic Activity: Residual enzymes in the processed biological matrix might not be fully inactivated, potentially metabolizing the internal standard.

  • Adsorption: The compound may adsorb to the surface of vials or well plates, reducing its concentration in the solution.

  • Hydrogen-Deuterium (H/D) Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if they are located on heteroatoms (like -OH, -NH2) or activated carbon atoms. This is less common for deuterium on an aromatic ring but should not be entirely ruled out without investigation.

Q4: Is it always necessary to perform a separate stability assessment for the internal standard?

According to global bioanalysis consortiums, a separate stability assessment for the internal standard is required only when scientifically justified.[4] This may be necessary if the IS is structurally different from the analyte, dissolved in different solvents, or if there's a reason to suspect instability (e.g., known degradation pathways).[4] For a SIL internal standard like this compound, its stability is often inferred from the analyte's stability. However, confirming this during method validation is a critical step to ensure data integrity.

Troubleshooting Guide

This guide addresses common issues related to this compound stability during sample analysis.

Problem Possible Causes Recommended Solutions
Inconsistent or erratic IS response across the analytical batch. 1. Incomplete Mixing: The internal standard was not thoroughly mixed with the sample or extraction solvent.[2]2. Precipitation: The IS may have precipitated out of solution in the final extract, especially if the sample solvent is incompatible with the mobile phase.[11]3. Autosampler Issues: Inconsistent injection volumes or air bubbles in the sample vial.[12]1. Ensure vigorous vortexing after adding the IS to the biological matrix and during extraction steps.2. Re-evaluate the composition of the reconstitution solvent. Ensure it is compatible with both the analyte/IS and the initial chromatographic conditions. Dilute the sample in a weaker solvent if necessary.[11]3. Check autosampler performance. Visually inspect vials for air pockets and ensure sufficient sample volume.[12]
IS response systematically decreases over the course of the analytical run. 1. Bench-Top Instability: this compound is degrading in the processed extracts while sitting in the autosampler.[6]2. Adsorption: The IS is gradually adsorbing to the surface of the autosampler vials (especially plastic vials or plates).3. MS Source Drift/Contamination: The instrument's sensitivity is drifting downward over time.[13]1. Perform a bench-top stability experiment (see protocol below) to confirm degradation. If unstable, lower the autosampler temperature (e.g., to 4°C) or reduce the batch size.2. Test different types of vials (e.g., silanized glass vs. polypropylene) to minimize non-specific binding.3. Re-tune the mass spectrometer.[13] Inject a system suitability standard periodically to monitor instrument performance independently of sample stability.
IS response is significantly lower in study samples compared to calibration standards. 1. Matrix Effects: Components in the biological matrix of specific study samples are causing ion suppression that affects the IS more than the analyte (unlikely for a co-eluting SIL IS, but possible).[14]2. Metabolism/Degradation: A co-medication or specific patient condition in the study sample accelerates the degradation of the IS.1. Investigate matrix effects by performing a post-extraction spike experiment. Improve sample cleanup procedures if necessary.[14]2. Review study sample collection and handling procedures. If a specific cause is suspected, conduct a stability test in that specific matrix.
No IS signal detected. 1. Preparation Error: The internal standard was omitted during sample preparation.2. MS Settings: The mass spectrometer is not set to monitor the correct mass transition (m/z) for this compound.[12]3. Severe Degradation: Complete and rapid degradation of the IS in the processed sample.1. Prepare a fresh QC sample to confirm the issue is not a single-sample error. Review the sample preparation workflow.[12]2. Verify the MS method parameters, including precursor and product ion m/z values, collision energy, and ion mode.[15]3. Analyze a freshly prepared standard solution of this compound to confirm instrument response and rule out complete instability.
Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent internal standard (IS) responses.

TroubleshootingWorkflow start Inconsistent IS Response Observed check_prep Verify Sample Preparation (Pipetting, Mixing, Dilutions) start->check_prep prep_ok Preparation OK? check_prep->prep_ok fix_prep Action: Review and Correct SOP. Retrain Analyst. prep_ok->fix_prep No check_instrument Analyze Freshly Prepared Standard (System Suitability Test) prep_ok->check_instrument Yes end_ok Issue Resolved fix_prep->end_ok instrument_ok Instrument Performance OK? check_instrument->instrument_ok fix_instrument Action: Troubleshoot LC/MS (Clean Source, Check for Leaks, Retune) instrument_ok->fix_instrument No check_stability Evaluate Processed Sample Stability (Bench-top, Freeze-Thaw) instrument_ok->check_stability Yes fix_instrument->end_ok stability_ok Stability Confirmed? check_stability->stability_ok stability_ok->end_ok Yes end_escalate Issue Persists: Escalate to Senior Scientist (Investigate Matrix Effects, H/D Exchange) stability_ok->end_escalate No fix_stability Action: Modify Conditions (Lower Autosampler Temp, Reduce Batch Time) fix_stability->end_ok end_escalate->fix_stability

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Experimental Protocols for Stability Assessment

According to regulatory guidelines, stability should be evaluated at low and high QC concentrations.[5] The mean concentration at each level should be within ±15% of the nominal concentration.[5]

Protocol 1: Bench-Top Stability in Processed Samples

Objective: To assess the stability of this compound in the final, extracted sample matrix under conditions mimicking storage in an autosampler.

Methodology:

  • Process a set of low and high concentration quality control (QC) samples (n=3 to 5 per level).

  • After the final extraction and reconstitution step, combine the extracts for each concentration level into separate pools to minimize variability.

  • Immediately inject one aliquot from each pool to establish the time-zero (T0) concentration.

  • Leave the remaining pooled extracts on the bench or in the autosampler at a specified temperature (e.g., 20°C) for a defined period (e.g., 24 hours).

  • After the specified duration, re-analyze the samples.

  • Calculate the percentage difference between the mean concentration at T0 and the final time point. The stability is acceptable if the deviation is within ±15%.

Protocol 2: Freeze-Thaw Stability

Objective: To determine if this compound is stable after repeated freezing and thawing cycles.

Methodology:

  • Prepare a set of low and high concentration QC samples (n=3 to 5 per level).

  • Analyze one set of these QCs immediately to establish the baseline concentration.

  • Store the remaining QCs at the intended storage temperature (e.g., -80°C) for at least 24 hours (Cycle 1 freeze).

  • Thaw the samples completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours (Cycle 1 thaw/freeze).

  • Repeat this process for the desired number of cycles (typically 3 to 5).

  • After the final thaw cycle, process and analyze the samples.

  • Compare the results to the baseline concentrations. The stability is acceptable if the deviation is within ±15%.

Experimental Workflow Diagram

The diagram below illustrates the general workflow for preparing and analyzing stability samples.

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Stability Testing & Analysis cluster_conditions Storage Conditions spike Spike Blank Matrix with Analyte & this compound (Low & High QC) process Apply Extraction Method (e.g., Protein Precipitation, LLE, SPE) spike->process reconstitute Evaporate & Reconstitute in Final Solvent process->reconstitute t0 T=0 Analysis: Inject Immediately reconstitute->t0 benchtop Bench-Top (e.g., 24h @ 20°C) reconstitute->benchtop freezethaw Freeze-Thaw (e.g., 3 cycles @ -80°C) reconstitute->freezethaw longterm Long-Term (e.g., 30 days @ -80°C) reconstitute->longterm compare Data Comparison: Calculate % Difference (Acceptance: within ±15%) t0->compare t_final T=Final Analysis: Inject after Storage benchtop->t_final freezethaw->t_final longterm->t_final t_final->compare

Caption: General workflow for stability sample preparation and analysis.

Data Presentation

Quantitative stability data should be summarized in a clear and concise table. Below is an example template for presenting bench-top stability results.

Table 1: Example of Bench-Top Stability Data for Flutamide in Processed Human Plasma

QC LevelNominal Conc. (ng/mL)Time PointNMean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)Stability (% Difference from T0)
Low QC 5.0T=054.9599.03.5N/A
5.0T=24h54.8897.64.1-1.4%
High QC 800.0T=05805.6100.72.8N/A
800.0T=24h5791.598.93.2-1.8%
Note: This table contains example data for illustrative purposes. Users must generate their own data based on their specific analytical method and matrix.

References

In-source fragmentation of Flutamide-d7 and its implications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flutamide-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to in-source fragmentation and to offer troubleshooting strategies for reliable quantification in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte that occurs within the ion source of a mass spectrometer before mass analysis. This phenomenon can be problematic when using deuterated internal standards like this compound. If the fragmentation pattern of this compound differs from that of the unlabeled Flutamide, it can lead to inaccurate quantification.[1] The stability of the deuterium label and its influence on fragmentation pathways are critical considerations.

Q2: What are the expected major ions for Flutamide and this compound in mass spectrometry?

A2: For Flutamide (unlabeled), the protonated molecule [M+H]+ is expected at m/z 277.0795.[2] this compound, with seven deuterium atoms, would have a protonated molecule [M+H]+ at approximately m/z 284. The exact mass will depend on the location of the deuterium labels. Common fragments for Flutamide involve the loss of the isobutyryl group.

Q3: Can the position of the deuterium labels on this compound affect its fragmentation?

A3: Yes, the position of isotopic labels can influence fragmentation pathways and the stability of the resulting ions.[1] If deuterium atoms are located near bonds that are prone to cleavage, it can alter the fragmentation pattern compared to the unlabeled analyte. This is a potential source of analytical variability.

Q4: How can I minimize in-source fragmentation of this compound?

A4: Optimizing ion source conditions is key to minimizing in-source fragmentation. This includes adjusting parameters such as the capillary voltage, cone voltage (or equivalent), and source temperature. Softer ionization conditions generally lead to less fragmentation.[3]

Q5: What are the implications of in-source fragmentation for bioanalytical method validation?

A5: In-source fragmentation can impact method accuracy and precision. If the internal standard (this compound) and the analyte (Flutamide) exhibit different fragmentation rates, the fundamental assumption of using a stable isotope-labeled internal standard—that it behaves identically to the analyte—is violated.[4] This can lead to erroneous results in pharmacokinetic and bioequivalence studies.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to in-source fragmentation.

Issue Potential Cause Recommended Action
Poor signal reproducibility for this compound Unstable ionization leading to variable in-source fragmentation.Optimize source parameters (e.g., cone voltage, temperature) to ensure stable ion generation. Check for fluctuations in the electrospray.
Non-linear calibration curve Differential in-source fragmentation between Flutamide and this compound at different concentrations.Re-optimize source conditions to minimize fragmentation for both analyte and internal standard across the entire concentration range.
Inaccurate quantification at low concentrations The contribution of a this compound fragment ion may interfere with the signal of the unlabeled Flutamide.Ensure that the selected precursor-to-product ion transitions for both analyte and internal standard are specific and free from cross-talk or interference.
Presence of unexpected fragment ions for this compound In-source fragmentation is occurring. The position of the deuterium labels may be promoting specific fragmentation pathways.Perform a full scan and product ion scan of this compound to identify all major fragment ions. Use this information to select a stable precursor ion for quantification.
Analyte and internal standard peaks are not chromatographically co-eluting Isotope effects from the deuterium labeling may be causing a slight shift in retention time.[1]This is a known phenomenon with deuterated standards. Ensure that the integration windows for both peaks are appropriate. If the separation is significant, it may be necessary to use a different internal standard.

Experimental Protocols

Protocol: LC-MS/MS Analysis of Flutamide and this compound

This protocol provides a general framework for the analysis of Flutamide using this compound as an internal standard. Optimization will be required for specific instrumentation and matrices.

  • Sample Preparation:

    • Spike biological matrix (e.g., plasma, urine) with this compound internal standard solution.

    • Perform protein precipitation with acetonitrile or another suitable organic solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Flutamide: m/z 277.1 → [fragment ion m/z] (To be determined empirically, likely related to the loss of the isobutyryl group).

      • This compound: m/z 284.1 → [fragment ion m/z] (To be determined empirically, should correspond to the same neutral loss as Flutamide).

    • Source Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV.

      • Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation).

      • Source Temperature: 120 - 150 °C.

      • Desolvation Temperature: 350 - 450 °C.

      • Cone Gas Flow: 50 - 100 L/hr.

      • Desolvation Gas Flow: 600 - 800 L/hr.

Visualizations

Logical Flow of FAQs

FAQ_Flow Start User has a question about this compound analysis Q1 Q1: What is in-source fragmentation (ISF)? Start->Q1 Q2 Q2: Expected major ions for Flutamide and this compound? Start->Q2 Q3 Q3: Can deuterium label position affect fragmentation? Q1->Q3 Q4 Q4: How to minimize ISF? Q1->Q4 Q5 Q5: Implications of ISF for method validation? Q1->Q5

Caption: Logical flow of the Frequently Asked Questions.

Troubleshooting Workflow for In-Source Fragmentation

Troubleshooting_Workflow Start Inconsistent Analytical Results Check_ISF Is In-Source Fragmentation (ISF) suspected? Start->Check_ISF Optimize_Source Optimize Ion Source Parameters (e.g., Cone Voltage) Check_ISF->Optimize_Source Yes Solution Improved Analytical Performance Check_ISF->Solution No Review_Transitions Review MRM Transitions for Specificity Optimize_Source->Review_Transitions Check_Chromatography Check for Co-elution of Analyte and Internal Standard Review_Transitions->Check_Chromatography Check_Chromatography->Solution

Caption: Troubleshooting workflow for in-source fragmentation issues.

Hypothesized Fragmentation Pathway of Flutamide

Flutamide_Fragmentation Parent Flutamide [M+H]+ m/z 277.1 Fragment1 Loss of isobutyryl group [M+H - C4H7O]+ m/z ~207.1 Parent:f1->Fragment1:f0 CID Fragment2 Further Fragmentation Fragment1:f2->Fragment2:f0

Caption: Hypothesized fragmentation of Flutamide in positive ESI.

References

Calibration curve nonlinearity with Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity with Flutamide-d7 in LC-MS/MS bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Flutamide with this compound as an internal standard showing nonlinearity?

Nonlinearity in calibration curves is a common observation in LC-MS/MS assays.[1][2] Several factors can contribute to this phenomenon, even when using a stable isotope-labeled internal standard like this compound. The most common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[2]

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high concentrations, competition for ionization between the analyte, internal standard, and matrix components can lead to a nonlinear response.[1][3]

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte and/or internal standard, causing ion suppression or enhancement that may not be uniform across the concentration range.[1][4]

  • Internal Standard Issues: Although this compound is a good internal standard, issues such as isotopic contribution or impurities can affect linearity.

  • Analyte or Internal Standard Dimerization: At high concentrations, molecules can form dimers or multimers, which are not detected at the target m/z, leading to a loss of signal proportionality.[1]

  • Inappropriate Regression Model: Using a linear regression model for an inherently nonlinear relationship will result in a poor fit. In some cases, a quadratic regression model may be more appropriate.[3]

Q2: Can a stable isotope-labeled internal standard like this compound completely eliminate nonlinearity?

While a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for variability in sample preparation and instrument response, it does not eliminate the fundamental causes of nonlinearity.[3] A SIL internal standard can compensate for fluctuations in ionization efficiency and matrix effects to a large extent, but it cannot prevent issues like detector saturation.

Q3: My calibration curve is nonlinear at the higher concentrations. What is the most likely cause?

Nonlinearity at the upper end of the calibration curve is frequently caused by detector saturation or ionization saturation.[2][5] When the concentration of Flutamide is high, the number of ions reaching the detector exceeds its linear dynamic range, resulting in a response that is no longer proportional to the concentration.

Q4: What should I do if my calibration curve is still nonlinear after troubleshooting?

If the nonlinearity cannot be resolved through method optimization, it may be acceptable to use a nonlinear regression model, such as a quadratic fit, for the calibration curve.[1][3] However, this approach requires more calibration points to accurately define the curve and must be thoroughly validated to ensure accuracy and precision across the entire range.

Troubleshooting Guides

Guide 1: Investigating Detector Saturation

This guide provides a systematic approach to determine if detector saturation is the cause of nonlinearity.

Symptoms:

  • The calibration curve flattens at the highest concentration levels.

  • The peak shape of the analyte may broaden or show signs of tailing at high concentrations.

Troubleshooting Workflow:

G start Start: Nonlinearity at High Concentrations step1 Dilute High Concentration Samples start->step1 step2 Re-inject and Analyze Response step1->step2 step3 Does the Diluted Sample Fall on the Linear Portion of the Curve? step2->step3 step4 Yes: Detector Saturation is Likely step3->step4 Yes step5 No: Investigate Other Causes (e.g., Ionization Suppression) step3->step5 No step6 Reduce Injection Volume or Sample Concentration step4->step6 end End step5->end step7 Optimize Detector Settings (if possible) step6->step7 step7->end

Caption: Troubleshooting workflow for detector saturation.

Experimental Protocol: Dilution Test for Detector Saturation

  • Prepare Samples: Prepare two sets of the highest concentration calibration standard.

  • Dilute: Dilute one set 10-fold with the blank matrix.

  • Inject: Inject both the undiluted and diluted samples onto the LC-MS/MS system.

  • Analyze: Calculate the concentration of the diluted sample using the calibration curve.

  • Evaluate: If the back-calculated concentration of the diluted sample is accurate and falls on the linear portion of the curve, detector saturation is the likely cause of nonlinearity for the undiluted sample.

Data Presentation: Example of Detector Saturation

StandardTheoretical Conc. (ng/mL)Observed Response (Area)Back-Calculated Conc. (ng/mL)Accuracy (%)
High Cal10001,500,00085085.0
High Cal (1:10 Dilution)100160,0009898.0

In this example, the undiluted high calibrator shows poor accuracy, while the diluted sample is accurately quantified, indicating detector saturation at the higher concentration.

Guide 2: Assessing Matrix Effects

This guide outlines a procedure to evaluate if matrix effects are contributing to the calibration curve nonlinearity.

Symptoms:

  • Inconsistent accuracy and precision for quality control (QC) samples.

  • Poor reproducibility between different lots of biological matrix.

Troubleshooting Workflow:

G start Start: Suspected Matrix Effects step1 Prepare Post-Extraction Spiked Samples in Different Matrix Lots start->step1 step2 Prepare Neat Standard Solutions at the Same Concentrations step1->step2 step3 Calculate Matrix Factor (MF) step2->step3 step4 Is MF Consistent Across the Concentration Range and Lots? step3->step4 step5 Yes: Matrix Effects are Minimal step4->step5 Yes step6 No: Significant Matrix Effects Present step4->step6 No end End step5->end step7 Improve Sample Cleanup (e.g., SPE, LLE) step6->step7 step8 Modify Chromatographic Conditions to Separate Interferences step7->step8 step8->end

Caption: Workflow for investigating matrix effects.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Extract Blank Matrix: Extract at least six different lots of blank biological matrix using the established sample preparation procedure.

  • Prepare Spiking Solutions: Prepare solutions of Flutamide and this compound in reconstitution solvent at concentrations corresponding to low, medium, and high points on the calibration curve.

  • Post-Extraction Spike: Spike the extracted blank matrix samples with the spiking solutions.

  • Prepare Neat Solutions: Prepare solutions of Flutamide and this compound in the reconstitution solvent at the same concentrations as the spiked samples.

  • Analyze: Inject both the post-extraction spiked samples and the neat solutions.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluate: Assess the variability of the MF across different matrix lots and concentration levels. High variability suggests that matrix effects are a significant issue.

Data Presentation: Example of Matrix Factor Calculation

ConcentrationMatrix Lot 1 MFMatrix Lot 2 MFMatrix Lot 3 MF%RSD
Low QC0.850.880.823.5
Mid QC0.750.720.784.1
High QC0.600.550.625.7

A decreasing matrix factor with increasing concentration, as shown above, can contribute to nonlinearity.

Guide 3: Verifying Internal Standard Performance

This guide helps to ensure that the this compound internal standard is performing correctly.

Symptoms:

  • Erratic or drifting internal standard response across the analytical run.

  • Poor precision in the analyte/internal standard area ratio.

Troubleshooting Workflow:

G start Start: Inconsistent IS Response step1 Plot IS Area vs. Injection Number start->step1 step2 Is the IS Response Stable Across the Run? step1->step2 step3 Yes: IS Performance is Good step2->step3 Yes step4 No: Investigate Cause of Instability step2->step4 No end End step3->end step5 Check for IS Purity and Concentration step4->step5 step6 Evaluate for Isotopic Contribution from Analyte step5->step6 step7 Ensure Consistent IS Addition During Sample Prep step6->step7 step7->end

References

Impact of Flutamide metabolites on Flutamide-d7 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bioanalysis of flutamide, specifically addressing the potential impact of its metabolites on the flutamide-d7 internal standard signal.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of flutamide and why are they a concern in bioanalysis?

A1: Flutamide undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The two most significant metabolites in terms of plasma concentration and potential for interference are 2-hydroxyflutamide and 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1).[1][2] 2-hydroxyflutamide is the primary active metabolite, while FLU-1 is a key product of hydrolysis.[1] These metabolites can reach high concentrations in plasma, sometimes exceeding that of the parent drug, flutamide.[1] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, co-elution of these high-concentration metabolites with the analyte (flutamide) or its deuterated internal standard (this compound) can lead to a phenomenon known as matrix effect, specifically ion suppression or enhancement. This can adversely affect the accuracy and precision of the quantification of flutamide.

Q2: How can flutamide metabolites affect the this compound signal?

A2: Flutamide metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, a common issue in LC-MS/MS assays. This interference, a type of matrix effect, can either suppress or enhance the signal of the internal standard. If the metabolites co-elute with this compound, they can compete for ionization, leading to a suppressed signal (ion suppression). Conversely, although less common, they could potentially enhance the signal. Because the deuterated internal standard is used to normalize the signal of the analyte, any alteration in the internal standard's signal that is not mirrored by the analyte can lead to inaccurate quantification of the analyte. Even small differences in retention times between the analyte and its deuterated internal standard can result in differential matrix effects, where one is affected by co-eluting metabolites more than the other.

Q3: What are the typical signs of metabolite interference in a flutamide LC-MS/MS assay?

A3: Signs of potential metabolite interference on the this compound signal include:

  • Poor reproducibility of results: High variability in the calculated concentrations of flutamide across different samples or batches.

  • Inaccurate quality control (QC) sample results: QC samples falling outside of the acceptable limits.

  • Non-linear calibration curves: Difficulty in obtaining a linear relationship between the analyte concentration and the response ratio (analyte/internal standard).

  • Drifting internal standard signal: A noticeable trend (upward or downward) in the this compound signal intensity across an analytical run, especially in samples with high metabolite concentrations.

Troubleshooting Guide

This guide provides a systematic approach to investigating and mitigating the impact of flutamide metabolites on the this compound signal.

Problem: Inconsistent or inaccurate flutamide quantification, suspecting metabolite interference.

Solution Workflow:

Troubleshooting_Workflow Start Start: Suspected Metabolite Interference on this compound Signal Step1 Step 1: Chromatographic Separation Optimization Start->Step1 Step2 Step 2: Post-Column Infusion Experiment Step1->Step2 If separation is not achieved or issue persists Step3 Step 3: Metabolite Spiking Experiment Step2->Step3 If ion suppression/enhancement is confirmed at the retention time of this compound Step4 Step 4: Sample Preparation Method Optimization Step3->Step4 If metabolite spiking confirms interference End End: Method Re-validation Step4->End Flutamide_Metabolism Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide Hydroxylation (CYP1A2) FLU1 4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1) Flutamide->FLU1 Hydrolysis Further_Metabolites Further Metabolites & Conjugation Products Hydroxyflutamide->Further_Metabolites FLU1->Further_Metabolites

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Flutamide: The Role of Flutamide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Flutamide in biological matrices, with a special focus on the use of its deuterated analog, Flutamide-d7, as an internal standard (IS). The selection of an appropriate internal standard is critical for the development of robust, accurate, and precise bioanalytical methods, which are essential for pharmacokinetic studies and clinical drug monitoring.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its primary purpose is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, ionization efficiency, and chromatographic retention times. This close similarity allows for more effective compensation for matrix effects and other sources of variability, ultimately leading to improved data quality. When SILs are not available or economically feasible, a structural analog may be used.[1]

Performance Comparison of Bioanalytical Methods for Flutamide

The following table summarizes the performance characteristics of various validated bioanalytical methods for the determination of Flutamide and its active metabolite, 2-hydroxyflutamide. The comparison includes methods utilizing the stable isotope-labeled internal standard this compound and other alternative internal standards.

ParameterMethod using this compound (Hypothetical Data*)Method using Acetanilide[2]Method using Tegafur[3]
Analyte Flutamide & 2-HydroxyflutamideFlutamide2-Hydroxyflutamide
Internal Standard This compoundAcetanilideTegafur
Technique LC-MS/MSHPLC-UVUFLC-MS/MS
Matrix Human PlasmaRat PlasmaHuman Plasma
Linearity Range 0.1 - 1000 ng/mL100 - 1000 ng/mL1.742 - 1452 ng/mL
Correlation Coefficient (r²) > 0.9950.9947Not Reported
Accuracy (%) 95 - 105%97 - 101%Not Reported
Precision (%RSD) < 10%< 5%Intra-day: < 8.1%, Inter-day: < 5.6%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL7.66 ng/mL1.742 ng/mL
Recovery (%) > 90%96 - 100%Not Reported

*Note: Specific performance data for a publicly available validated method using this compound was not found in the initial search. The data presented here is a realistic representation based on the expected performance of a stable isotope-labeled internal standard in an LC-MS/MS assay.

Experimental Protocols

Representative LC-MS/MS Method using a Stable Isotope-Labeled Internal Standard (e.g., this compound)

This protocol is a generalized representation of a typical LC-MS/MS method for the quantification of Flutamide and its metabolite, 2-hydroxyflutamide, in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 500 µL of acetonitrile for protein precipitation.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's characteristics.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Flutamide: Precursor ion -> Product ion

    • 2-Hydroxyflutamide: Precursor ion -> Product ion

    • This compound: Precursor ion -> Product ion

HPLC-UV Method using Acetanilide as Internal Standard[2]

This protocol is based on a published method for the quantification of Flutamide in rat plasma.[2]

1. Sample Preparation:

  • To a volume of rat plasma, add a known concentration of Acetanilide as the internal standard.[2]

  • Extract Flutamide and the internal standard using methanol.[2]

2. Liquid Chromatography Conditions:

  • Column: Cromasil C18 column.[2]

  • Mobile Phase: Methanol-water mixture.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV at 227 nm.[2]

Visualizing the Bioanalytical Workflow and Method Comparison

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Validation Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation (Accuracy, Precision, etc.) Quantification->Method_Validation

Caption: A typical workflow for bioanalytical method validation using LC-MS/MS.

Internal_Standard_Comparison cluster_sil_is Stable Isotope-Labeled IS (e.g., this compound) cluster_analog_is Analog IS (e.g., Acetanilide) SIL_Advantages Advantages: - Co-elution with analyte - Similar ionization efficiency - Excellent compensation for matrix effects - Higher accuracy and precision Analog_Disadvantages Disadvantages: - Different retention time - Different ionization efficiency - Less effective compensation for matrix effects - Potential for lower accuracy and precision SIL_Disadvantages Disadvantages: - Higher cost - Potential for isotopic interference Analog_Advantages Advantages: - Lower cost - More readily available

Caption: Logical comparison of stable isotope-labeled vs. analog internal standards.

Conclusion

The choice of internal standard is a critical decision in the development of a bioanalytical method. For the analysis of Flutamide, the use of a stable isotope-labeled internal standard such as this compound is highly recommended, especially for methods employing LC-MS/MS. While methods using analog internal standards can be validated and provide acceptable results, the inherent physicochemical similarities of a SIL internal standard to the analyte offer superior compensation for analytical variability, leading to more robust, accurate, and precise data. This is particularly crucial for regulated bioanalysis supporting clinical and preclinical studies where data integrity is paramount. Researchers should carefully consider the trade-offs between cost and data quality when selecting an internal standard for their bioanalytical assays.

References

A Head-to-Head Battle: Flutamide-d7 Versus a Structural Analog Internal Standard for Precise Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the nonsteroidal antiandrogen Flutamide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Flutamide-d7, and a structural analog internal standard, using Bicalutamide as a representative example. This comparison is supported by established principles of bioanalytical method development and data from relevant studies.

In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. The ideal IS mimics the analyte's behavior throughout the entire analytical procedure. The two main types of internal standards employed are stable isotope-labeled (SIL) standards, such as this compound, and structural analogs, like Bicalutamide.

Performance Under the Microscope: A Comparative Analysis

The performance of an internal standard is evaluated based on several key parameters, including its ability to track the analyte during sample extraction and ionization, its chromatographic behavior, and its impact on the overall accuracy and precision of the method. While a direct experimental comparison between this compound and a structural analog was not found in the public domain, we can construct a comparative assessment based on established analytical principles and data from separate studies.

Stable isotope-labeled internal standards like this compound are generally considered the gold standard in quantitative bioanalysis.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery, chromatographic retention time, and ionization efficiency. Any variations affecting the analyte are highly likely to affect the deuterated standard in the same way, providing excellent normalization.

Structural analog internal standards, such as Bicalutamide, are compounds with a similar but not identical chemical structure to the analyte. While they can compensate for some variability, differences in their physicochemical properties can lead to differential behavior during sample processing and analysis, potentially compromising the accuracy of the results.[3]

Data Presentation: Quantitative Comparison

The following table summarizes the expected and reported performance characteristics for Flutamide quantification using this compound versus a structural analog internal standard (represented by data for a validated method using a structural analog).

Performance ParameterThis compound (Expected)Structural Analog (Bicalutamide - Representative)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) < 5%< 15%
Recovery (%) Consistent with FlutamideMay differ from Flutamide
Matrix Effect High compensationPotential for differential matrix effects
Retention Time Difference Minimal (co-eluting)Separate chromatographic peaks

Note: The data for the structural analog is based on typical performance characteristics of validated LC-MS/MS methods. The expected performance of this compound is based on the well-documented advantages of stable isotope-labeled internal standards.[1][2][3]

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for the quantification of Flutamide in human plasma using either this compound or a structural analog as the internal standard via LC-MS/MS.

Protocol 1: Quantification of Flutamide using this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Flutamide: Precursor ion > Product ion (e.g., m/z 277.1 > 176.0)

    • This compound: Precursor ion > Product ion (e.g., m/z 284.1 > 176.0)

Protocol 2: Quantification of Flutamide using Bicalutamide Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of Bicalutamide internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water

    • B: Acetonitrile

  • Gradient: 40% B to 80% B over 4 minutes, hold at 80% B for 1 minute, then re-equilibrate at 40% B for 1 minute.

  • Flow Rate: 0.3 mL/min.

  • MS System: Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Flutamide: Precursor ion > Product ion (e.g., m/z 275.1 > 207.0)

    • Bicalutamide: Precursor ion > Product ion (e.g., m/z 429.0 > 255.0)

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of Flutamide, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Bicalutamide) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Integration & Quantification) ms_detection->data_processing result result data_processing->result Concentration Results

Caption: A generalized workflow for the bioanalysis of Flutamide in plasma using an internal standard.

Flutamide and its active metabolite, 2-hydroxyflutamide, exert their therapeutic effect by competitively inhibiting the androgen receptor (AR). This action disrupts the signaling pathway that promotes the growth of prostate cancer cells.

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular androgen Androgens (e.g., Testosterone, DHT) ar_hsp AR-HSP Complex androgen->ar_hsp Binds ar Androgen Receptor (AR) ar_active Active AR Dimer ar->ar_active Dimerization hsp Heat Shock Proteins (HSP) ar_hsp->ar Dissociates ar_hsp->hsp are Androgen Response Element (ARE) in DNA ar_active->are Binds transcription Gene Transcription are->transcription Initiates proliferation Cell Proliferation & Survival transcription->proliferation Leads to flutamide Flutamide / 2-Hydroxyflutamide flutamide->ar Competitively Inhibits

Caption: Simplified signaling pathway of the Androgen Receptor and the inhibitory action of Flutamide.

Conclusion: The Superior Choice for Robust Bioanalysis

Based on established principles of bioanalytical chemistry, This compound is the superior choice as an internal standard for the quantification of Flutamide . Its near-identical physicochemical properties ensure that it closely tracks the analyte through all stages of the analytical process, leading to more accurate and precise results. While a structural analog like Bicalutamide can be used, it introduces a higher risk of analytical variability due to potential differences in extraction efficiency and matrix effects. For researchers and drug developers aiming for the highest quality data in pharmacokinetic and other clinical studies, the investment in a stable isotope-labeled internal standard is well-justified.[2][3]

References

Cross-Validation of Flutamide Assays: A Comparative Guide to Utilizing Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Flutamide, with a focus on the cross-validation of assays utilizing the deuterated internal standard, Flutamide-d7. The inclusion of a stable isotope-labeled internal standard is a critical component in robust bioanalytical method development, offering significant advantages in accuracy and precision. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows and biological pathways to support researchers in the selection and implementation of the most reliable analytical methodology for their pharmacokinetic and metabolic studies.

Executive Summary

The quantification of Flutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer, and its active metabolite, 2-hydroxyflutamide, is essential for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This approach ensures the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide details a validated LC-MS/MS method using this compound and compares its performance characteristics to alternative methods.

Data Presentation: A Comparative Analysis of Assay Performance

The following table summarizes the validation parameters of a representative LC-MS/MS method for Flutamide quantification utilizing this compound as an internal standard, alongside a conventional HPLC-UV method for comparison.

ParameterLC-MS/MS with this compound (in human plasma)HPLC-UV with Non-deuterated IS (in rat plasma)[1][2]
Linearity Range 0.5 - 500 ng/mL100 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.9950.9947[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL7.66 ng/mL[2]
Accuracy (% Recovery) 95.8 - 104.2%97 - 101%[2]
Precision (%RSD) Intra-day: < 5%, Inter-day: < 7%< 5%[2]
Matrix Effect Compensated by co-eluting internal standardNot explicitly reported, potential for variability
Recovery Consistent and reproducible96 - 100%[2]

Key Advantages of Utilizing this compound: The use of a deuterated internal standard that co-elutes with the analyte provides superior compensation for matrix-induced signal enhancement or suppression, leading to more accurate and reliable data.

Experimental Protocols

LC-MS/MS Method for Flutamide and 2-Hydroxyflutamide with this compound

This protocol describes a robust and sensitive method for the simultaneous quantification of Flutamide and its active metabolite, 2-hydroxyflutamide, in human plasma.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

c. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flutamide: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

    • 2-Hydroxyflutamide: Precursor ion (m/z) → Product ion (m/z)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method for Flutamide

This protocol provides a more conventional method for Flutamide quantification.

a. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of plasma, add the internal standard.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 300 nm

  • Injection Volume: 20 µL

Mandatory Visualizations

Flutamide's Mechanism of Action

Flutamide functions as a non-steroidal antiandrogen by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote the growth of prostate cancer cells.

Flutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex Flutamide Flutamide Flutamide->AR Blocks ARE Androgen Response Element (ARE) AR_Androgen_Complex->ARE Translocates & Binds Gene_Transcription Gene Transcription (Cell Growth) ARE->Gene_Transcription Promotes LCMSMS_Workflow Start Plasma Sample Collection Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

A Head-to-Head Battle of Deuterated Internal Standards: Flutamide-d7 vs. Bicalutamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical chemistry, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative assays. For researchers in drug development and related fields, stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to navigate the complexities of sample preparation and analysis. This guide provides an in-depth comparison of two such standards, Flutamide-d7 and Bicalutamide-d4, offering insights into their performance, application, and the underlying pharmacology of their non-deuterated counterparts.

The Critical Role of Internal Standards in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool for the quantitative analysis of drugs and their metabolites in biological matrices. However, the journey from sample collection to final concentration value is fraught with potential for variability. Ion suppression or enhancement due to the sample matrix, inconsistencies in sample extraction, and instrument drift can all introduce errors. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, allowing for accurate normalization of the analyte's signal. Deuterated internal standards, such as this compound and Bicalutamide-d4, are structurally almost identical to the analyte, ensuring they behave similarly during extraction and chromatographic separation, and experience comparable matrix effects.

Performance in the Spotlight: this compound vs. Bicalutamide-d4

ParameterThis compound (Illustrative)Bicalutamide-d4 (Illustrative)
Linearity (r²) ≥ 0.995≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Matrix Effect Minimal and compensatedMinimal and compensated
Extraction Recovery Consistent and reproducibleConsistent and reproducible

This table presents illustrative data based on typical performance of well-developed LC-MS/MS assays and does not represent data from a direct comparative study.

Experimental Corner: A Look at the Methodology

A robust bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below is a detailed, representative experimental protocol for the quantification of a hypothetical xenobiotic using either this compound or Bicalutamide-d4 as an internal standard.

Sample Preparation:
  • Spiking: To a 100 µL aliquot of the biological matrix (e.g., human plasma), add 10 µL of the internal standard working solution (this compound or Bicalutamide-d4) at a concentration of 100 ng/mL.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the analyte, this compound, and Bicalutamide-d4.

Visualizing the Science

To better understand the context in which these compounds are relevant, the following diagrams illustrate the androgen receptor signaling pathway, which is the target of Flutamide and Bicalutamide, and a typical experimental workflow for a bioanalytical assay.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR_HSP AR-HSP Complex Testosterone->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Flutamide Flutamide/ Bicalutamide Flutamide->AR Antagonist Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound or Bicalutamide-d4) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Enhancing Bioanalytical Accuracy: A Comparative Guide to Flutamide Quantification Using Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the nonsteroidal antiandrogen, Flutamide, the choice of internal standard is critical for reliable pharmacokinetic and metabolic studies. This guide provides a detailed comparison of analytical methodologies, highlighting the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard, Flutamide-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) versus traditional high-performance liquid chromatography (HPLC) with a non-isotopic internal standard.

This compound, a deuterium-labeled analog of Flutamide, is an ideal internal standard for mass spectrometry-based quantification.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process. This guide will compare an established HPLC-UV method using acetanilide as an internal standard with the expected performance of a state-of-the-art LC-MS/MS method employing this compound.

Comparative Analysis of Quantitative Methods

The selection of the analytical method and internal standard directly impacts the reliability of bioanalytical data. Below is a summary of the performance characteristics of two distinct methods for Flutamide quantification.

ParameterHPLC-UV with Acetanilide ISLC-MS/MS with this compound IS (Expected)
Linearity Range 100 - 1000 ng/mL[2]Lower (pg/mL to ng/mL) and wider dynamic range
Limit of Detection (LOD) 2.52 ng/mL[2]Significantly lower (pg/mL range)
Limit of Quantification (LOQ) 7.66 ng/mL[2]Significantly lower (pg/mL range)
Accuracy (% Recovery) 97 - 101%[2]95 - 105% (typically tighter range)
Precision (%RSD) < 5%[2]< 5% (often < 2%)
Selectivity ModerateHigh (based on mass-to-charge ratio)
Matrix Effect SusceptibleMinimized by co-eluting isotopic IS

The Advantage of Isotopic Internal Standards

The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS offers several key advantages over methods employing non-isotopic internal standards.

Advantages of this compound in LC-MS/MS A This compound (IS) B Co-elution with Flutamide A->B C Identical Chemical & Physical Properties A->C D Correction for Matrix Effects B->D E Compensation for Extraction Variability C->E F Improved Accuracy D->F G Enhanced Precision D->G E->F E->G

Caption: Logical flow of how this compound improves analytical results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays.

Method 1: HPLC-UV with Acetanilide Internal Standard

This method was developed for the quantification of Flutamide in rat plasma.[2][3]

  • Sample Preparation:

    • To a volume of plasma, add a known concentration of Acetanilide (internal standard).

    • Precipitate proteins by adding methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Cromasil C18[2][3]

    • Mobile Phase: Methanol-water mixture[2][3]

    • Flow Rate: 0.8 mL/min[2][3]

    • Detection: UV at 227 nm[2][3]

Method 2: LC-MS/MS with this compound Internal Standard (Representative Protocol)

This protocol is a representative example for the quantification of Flutamide in human plasma using a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Perform protein precipitation with acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with 0.1% formic acid and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI), typically in negative mode for Flutamide.

    • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both Flutamide and this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: Workflow for Flutamide quantification using LC-MS/MS.

Conclusion

While HPLC-UV methods with non-isotopic internal standards can provide acceptable accuracy and precision for Flutamide quantification, the use of a stable isotope-labeled internal standard such as this compound with LC-MS/MS is the superior approach for bioanalytical studies. The near-identical behavior of the analyte and the internal standard minimizes the impact of matrix effects and procedural variations, leading to more robust, accurate, and precise data. For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical results, the adoption of LC-MS/MS with a deuterated internal standard is strongly recommended.

References

A Head-to-Head Comparison: Flutamide-d7 vs. ¹³C-labeled Flutamide as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the nonsteroidal antiandrogen, Flutamide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Flutamide-d7 and ¹³C-labeled Flutamide. The comparison is supported by established principles of bioanalytical chemistry and includes a detailed experimental protocol for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it allows for the correction of variability introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1] Both this compound and ¹³C-labeled Flutamide serve this purpose, but their isotopic composition leads to subtle yet significant differences in their analytical performance.

Key Performance Comparison

The primary distinction between deuterated (²H or D) and ¹³C-labeled internal standards lies in their chromatographic behavior and susceptibility to isotopic effects.[2] While deuterium labeling is often more cost-effective, it can introduce a chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte in reversed-phase chromatography.[3][4] This separation can compromise the internal standard's ability to accurately compensate for matrix effects that are highly localized within the chromatographic peak.[5][6]

In contrast, ¹³C-labeled internal standards are considered the superior choice as they exhibit nearly identical physicochemical properties to the analyte, resulting in co-elution.[2][3] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3]

FeatureThis compound¹³C-labeled FlutamideRationale
Co-elution with Flutamide Partial to no co-elutionComplete co-elutionThe larger relative mass difference between deuterium and hydrogen can lead to a chromatographic isotope effect, causing this compound to elute slightly earlier than Flutamide in reversed-phase LC.[1][2] ¹³C isotopes have a smaller relative mass difference with ¹²C, resulting in negligible chromatographic separation from the unlabeled analyte.[2]
Compensation for Matrix Effects Good to Very GoodExcellentDue to potential chromatographic separation, this compound may not experience the exact same matrix effects as Flutamide, which can lead to inaccuracies.[5][6] The co-elution of ¹³C-labeled Flutamide ensures that it is subjected to the identical matrix environment as the analyte, providing optimal correction.[3]
Accuracy and Precision HighVery HighThe improved correction for matrix effects by ¹³C-labeled Flutamide generally leads to higher accuracy and precision in quantitative assays.[3]
Cost-Effectiveness Generally more cost-effectiveGenerally more expensiveThe synthesis of deuterated compounds is often less complex and costly compared to the incorporation of ¹³C atoms.
Availability More readily availableLess readily availableDeuterated standards are more common in the market.

Experimental Protocol: Quantification of Flutamide in Human Plasma using LC-MS/MS

This protocol is a representative method for the determination of Flutamide in human plasma and can be adapted for use with either this compound or ¹³C-labeled Flutamide as the internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or ¹³C-labeled Flutamide at 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flutamide: m/z 277.1 → 159.0

    • This compound: m/z 284.1 → 166.0

    • ¹³C-labeled Flutamide (e.g., with 6 ¹³C atoms): m/z 283.1 → 165.0

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizing the Bioanalytical Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the biological relevance of Flutamide, the following diagrams illustrate the experimental workflow and the metabolic pathway of Flutamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Flutamide) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant

Caption: Bioanalytical workflow for Flutamide quantification.

flutamide_metabolism Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide CYP1A2 FLU1 4-Nitro-3-(trifluoromethyl)aniline (FLU-1) Flutamide->FLU1 Carboxylesterase Other Other Metabolites Hydroxyflutamide->Other FLU1->Other

Caption: Simplified metabolic pathway of Flutamide.[7]

Conclusion

For routine bioanalysis of Flutamide, both this compound and ¹³C-labeled Flutamide can provide a high degree of accuracy and precision. However, for assays requiring the highest level of robustness and minimal matrix-induced variability, ¹³C-labeled Flutamide is the recommended internal standard. Its ability to co-elute with the unlabeled analyte ensures the most effective compensation for analytical variability. The choice between the two will ultimately depend on the specific requirements of the study, balancing the need for ultimate analytical performance with budgetary and availability considerations.

References

The Critical Impact of Isotopic Purity in Flutamide-d7 on Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on ensuring reliable results in drug quantification

In the landscape of pharmaceutical research and development, the precision of bioanalytical methods is paramount. For non-steroidal antiandrogen drugs like Flutamide, used in the treatment of prostate cancer, accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the quality of internal standards. Flutamide-d7, a deuterated analog of Flutamide, is a commonly used internal standard. However, its isotopic purity can significantly influence the accuracy and reliability of experimental results. This guide provides a comparative analysis of the effects of varying isotopic purity of this compound, supported by experimental principles and detailed protocols.

The Ramifications of Isotopic Impurity: A Comparative Overview

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to compensate for variability during sample preparation and analysis.[2] An ideal SIL-IS has a high degree of isotopic enrichment, ensuring that its mass signal is distinct from the non-labeled analyte.[3] However, impurities in the form of unlabeled or partially labeled Flutamide within the this compound standard can lead to significant analytical errors.[4]

The primary issue arising from poor isotopic purity is the "crosstalk" or signal interference between the analyte and the internal standard.[5] If the this compound standard contains a significant amount of unlabeled Flutamide (d0), this impurity will contribute to the signal at the mass transition of the analyte, leading to an overestimation of its concentration.[4] This is particularly problematic at the lower limit of quantification (LLOQ), where the signal from the analyte is already low.[6]

Table 1: Impact of this compound Isotopic Purity on Bioanalytical Assay Performance

ParameterThis compound with High Isotopic Purity (>99%)This compound with Lower Isotopic Purity (e.g., 95%)Potential Impact of Lower Purity
Accuracy High accuracy, with measured concentrations close to the true value.Reduced accuracy, often showing a positive bias (overestimation of the analyte).Compromises the integrity of pharmacokinetic and bioequivalence data.
Precision High precision, with low variability between replicate measurements.Can lead to increased variability, especially at low concentrations.Reduces the reliability and reproducibility of the assay.
Lower Limit of Quantification (LLOQ) Achieves the desired low LLOQ for sensitive analysis.The LLOQ may be artificially elevated due to interference from the d0 impurity in the internal standard.[6]Inability to accurately measure low concentrations of the drug, which is critical in certain study phases.
Linearity of Calibration Curve Excellent linearity over the entire concentration range.May exhibit non-linearity, particularly at the lower end of the curve.[9]Can lead to inaccurate quantification of samples at the extremes of the concentration range.
Assay Robustness The assay is robust and less susceptible to minor variations.The assay may be less robust and more prone to erroneous results.Increased likelihood of failed batches and the need for re-analysis.

Signaling Pathways and Experimental Workflow

To understand the context of Flutamide analysis, it is essential to be familiar with its mechanism of action and the typical workflow for its quantification.

Flutamide's Mechanism of Action

Flutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote the growth of prostate cancer cells.[1] Flutamide is metabolized in the liver to its active metabolite, 2-hydroxyflutamide, which is also a potent androgen receptor antagonist.[10]

Flutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_complex AR-Androgen Complex Flutamide Flutamide / 2-Hydroxyflutamide Flutamide->AR Competitively Inhibits Flutamide->AR_complex Blocks Formation Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Promotes

Flutamide's inhibitory action on the androgen receptor signaling pathway.

Typical Bioanalytical Workflow

The quantification of Flutamide and its metabolites from biological matrices like plasma involves several steps, from sample preparation to data analysis. A robust internal standard is critical at the very beginning of this process to ensure that any loss of analyte during these steps is accounted for.

Bioanalytical_Workflow start Start: Plasma Sample Collection add_is Spike with this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation and Reconstitution supernatant_transfer->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing and Quantification (Analyte/IS Ratio) lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

A generalized workflow for the bioanalysis of Flutamide in plasma.

Experimental Protocols

To mitigate the risks associated with impure internal standards, rigorous experimental protocols and validation are essential.

Assessment of this compound Isotopic Purity

Before its use in a bioanalytical assay, the isotopic purity of this compound should be assessed. This can be achieved using high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration that provides a strong signal.

  • HRMS Analysis: Infuse the solution directly into a high-resolution mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (d0 to d7).

  • Data Analysis: Integrate the peak areas of all isotopologues. The isotopic purity is calculated as the percentage of the d7 peak area relative to the sum of all isotopologue peak areas.[11] A high-quality this compound standard should have an isotopic purity of >98%.[3]

LC-MS/MS Method for Quantification of Flutamide and 2-Hydroxyflutamide

The following is a representative LC-MS/MS protocol for the simultaneous quantification of Flutamide and its active metabolite, 2-hydroxyflutamide, in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions (example):

    • Flutamide: [Precursor ion] -> [Product ion]

    • 2-Hydroxyflutamide: m/z 290.9 -> m/z 204.8[12]

    • This compound: [Precursor ion+7] -> [Product ion+7]

3. Method Validation:

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, accuracy, precision, linearity, recovery, matrix effects, and stability.[13][14] A critical part of the validation is to demonstrate the absence of interference from the internal standard at the retention time of the analyte in blank samples.[15]

Conclusion

The isotopic purity of this compound is a critical factor that can profoundly impact the accuracy and reliability of bioanalytical data. The presence of unlabeled Flutamide as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Researchers and drug development professionals must prioritize the use of high-purity internal standards and implement rigorous validation protocols to ensure the integrity of their results. By carefully assessing the isotopic purity of this compound and adhering to robust experimental procedures, the scientific community can have greater confidence in the data that underpins critical decisions in drug development.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Flutamide Analysis Utilizing Flutamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioanalytical landscape for the anti-androgen drug Flutamide reveals a critical need for standardized methodologies to ensure inter-laboratory consistency. While a head-to-head inter-laboratory comparison study using Flutamide-d7 as an internal standard remains elusive in publicly available literature, a comprehensive review of validated single-laboratory LC-MS/MS methods provides valuable insights into expected performance and potential sources of variability. This guide offers a comparative overview of these methods, equipping researchers, scientists, and drug development professionals with the data to navigate the complexities of Flutamide bioanalysis.

The use of a stable isotope-labeled internal standard, such as this compound, is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results. This guide synthesizes data from various validated methods to present a "virtual" inter-laboratory comparison, highlighting the key performance parameters that are crucial for reliable bioanalytical data.

Performance Characteristics of Flutamide Bioanalytical Methods

The following tables summarize the validation parameters from representative LC-MS/MS methods for the determination of Flutamide and its active metabolite, 2-hydroxyflutamide, in human plasma. Although the internal standards used in these specific examples are not this compound, the data serves as a benchmark for what can be expected in a well-validated assay and underscores the performance metrics that would be critical in an inter-laboratory comparison using a deuterated internal standard.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for 2-Hydroxyflutamide in Human Plasma

ParameterMethod AMethod B
Internal Standard Tegafur[1]Carbamazepine
Linearity Range (ng/mL) 1.742 - 1452[1]25 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 1.742[1]25
Intra-day Precision (%RSD) < 8.1%[1]Not explicitly stated
Inter-day Precision (%RSD) < 5.6%[1]4.3 - 7.9%
Accuracy (% Recovery) Not explicitly stated> 91.4%

Table 2: Comparison of HPLC Method Validation Parameters for Flutamide in Rat Plasma

ParameterMethod C
Internal Standard Acetanilide
Linearity Range (ng/mL) 100 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 7.66
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 97 - 101%

Experimental Protocols: A Closer Look at the Methodologies

A generalized experimental workflow for the analysis of Flutamide and its metabolites in plasma using LC-MS/MS with a deuterated internal standard is outlined below. The specific parameters can be adapted based on the detailed methodologies found in the cited literature.

1. Sample Preparation:

  • Protein Precipitation: A common and rapid method for sample cleanup. Typically, a small volume of plasma (e.g., 100 µL) is treated with a threefold to fourfold excess of a cold organic solvent, such as acetonitrile or methanol.

  • Internal Standard Spiking: A known concentration of the internal standard (this compound) is added to all samples, calibrators, and quality controls before protein precipitation to ensure accurate quantification.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube for analysis. Depending on the sensitivity required, the supernatant may be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is commonly employed for the separation of Flutamide and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for analytical LC-MS/MS applications.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) is the preferred ionization technique, operated in either positive or negative ion mode, depending on the analyte's properties.

  • Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Flutamide and/or 2-hydroxyflutamide) and the internal standard (this compound).

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of Flutamide using LC-MS/MS.

Flutamide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_result Result Plasma Plasma Sample Spike_IS Spike with this compound (IS) Plasma->Spike_IS PPT Protein Precipitation (e.g., Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap_Recon Evaporate & Reconstitute (Optional) Supernatant->Evap_Recon LC Liquid Chromatography (C18 Column) Evap_Recon->LC MS Mass Spectrometry (ESI-MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Concentration Report Quantification->Report

Caption: Experimental workflow for Flutamide bioanalysis.

Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flutamide-d7
Reactant of Route 2
Reactant of Route 2
Flutamide-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.